molecular formula C18H19O2Sb B13773133 Triphenylantimony dihydroxide CAS No. 896-29-7

Triphenylantimony dihydroxide

Cat. No.: B13773133
CAS No.: 896-29-7
M. Wt: 389.1 g/mol
InChI Key: QNEHTJFWGHSTEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Triphenylantimony dihydroxide is an organoantimony(V) compound that serves as a versatile reagent in research, primarily in the solvent extraction of various anions from aqueous solutions into organic phases. Studies have demonstrated its effectiveness in extracting chromate, phosphate, iodide, and bromide anions, with the extraction efficiency being dependent on factors such as pH and reagent concentration . The compound acts as a Lewis acid, forming complexes with anions through a proposed coordination mechanism . Beyond extraction chemistry, triphenylantimony dihydroxide is a key precursor in the synthesis of other organoantimony(V) complexes. It reacts with redox-active Schiff bases to form complexes that have been characterized for their electrochemical and photophysical properties, as well as their anti/prooxidant activities in biochemical assays . Furthermore, its structure is related to other triphenylantimony(V) catecholates, which are a well-studied class of compounds in coordination chemistry and materials science . This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

896-29-7

Molecular Formula

C18H19O2Sb

Molecular Weight

389.1 g/mol

IUPAC Name

triphenylstibane;dihydrate

InChI

InChI=1S/3C6H5.2H2O.Sb/c3*1-2-4-6-5-3-1;;;/h3*1-5H;2*1H2;

InChI Key

QNEHTJFWGHSTEF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[Sb](C2=CC=CC=C2)C3=CC=CC=C3.O.O

Origin of Product

United States

Foundational & Exploratory

Ph3Sb(OH)2 vs Triphenylantimony oxide equilibrium in solution

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Structural and Thermodynamic Dynamics of Organoantimony(V) Species

Executive Summary

The structural identity of oxidized triphenylantimony in solution versus the solid state has been a subject of historical debate and profound mechanistic importance. Commercially supplied "triphenylantimony oxide" (


) is frequently mischaracterized; exposure to adventitious atmospheric moisture rapidly converts it to triphenylantimony dihydroxide (

). For researchers in drug development and synthetic organometallic chemistry, understanding this equilibrium is not merely an academic exercise—it dictates the efficacy of these compounds as catalysts in heterocumulene metathesis, amide bond formation, and the assembly of polyoxostibonates[1][2].

Mechanistic Grounding: The "Double Bond Rule" and Antimony

To understand the causality behind this equilibrium, we must look at the quantum mechanical constraints of heavy p-block elements. Carbon and nitrogen readily form stable double bonds (


, 

) due to efficient


-orbital overlap. However, antimony (Sb), a period 5 element, possesses highly diffuse

orbitals. The


-overlap is extremely poor, rendering the terminal

double bond thermodynamically unstable.

To alleviate this instability,


 undergoes spontaneous oligomerization in the solid state, forming 

single-bond linkages. Extended X-ray absorption fine structure (EXAFS) spectroscopy and X-ray crystallography have conclusively demonstrated that anhydrous

exists as an amorphous polymer

or a cyclic dimer

rather than a monomeric oxide[3][4].

The Solution Equilibrium: Hydration Dynamics

When ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


 is dissolved in organic solvents containing even trace amounts of water, the polymeric network rapidly depolymerizes. The nucleophilic attack of water cleaves the 

bridges, driven by the thermodynamic preference of Sb(V) to adopt a stable, pentacoordinate trigonal bipyramidal geometry. This results in the formation of monomeric

.

The causality of this shift is rooted in steric and electronic relief: breaking the rigid polymeric lattice to form two strong, highly polarized


 bonds outcompetes the 

linkages in the presence of a hydrating agent.

Equilibrium Polymer Polymeric/Dimeric Triphenylantimony Oxide [(Ph3SbO)n] Monomer Monomeric Triphenylantimony Dihydroxide [Ph3Sb(OH)2] Polymer->Monomer + H2O (Hydrolysis) Solution Phase Monomer->Polymer - H2O (Dehydration) Solid State / Heat

Thermodynamic equilibrium between polymeric triphenylantimony oxide and monomeric dihydroxide.

Data Presentation: Spectroscopic Signatures

Differentiating between the polymeric oxide and the monomeric dihydroxide requires orthogonal analytical techniques. Infrared (IR) spectroscopy serves as the most immediate, self-validating tool for this equilibrium.

Table 1: Spectroscopic and Structural Comparison

Property

(Monomer)

(Polymer/Dimer)
Coordination Geometry Pentacoordinate (Trigonal Bipyramidal)Tetracoordinate/Bridged (Distorted Tetrahedral)
IR Spectroscopy Sharp

stretch at

Absence of

; Strong

at


H NMR (in

)
Distinct

resonance (solvent/concentration dependent)
Broadened phenyl resonances due to polymeric nature
Solubility High in polar organic solvents (MeOH,

)
Poor in non-polar solvents unless depolymerized

Experimental Methodologies

The following protocols establish a self-validating system. By executing Protocol A and validating via IR, researchers ensure the starting material is purely monomeric before attempting catalytic applications.

Protocol A: Synthesis and Isolation of Monomeric via Oxidative Hydrolysis

Causality: Direct oxidation of ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


 in the presence of water bypasses the polymeric oxide, forcing the immediate formation of the pentacoordinate dihydroxide.
  • Reaction Setup: Dissolve 10 mmol of triphenylantimony (

    
    ) in 50 mL of an acetone/water mixture (9:1 v/v).
    
  • Oxidation: Dropwise add 12 mmol of 30% aqueous hydrogen peroxide (

    
    ) at 
    
    
    
    under vigorous stirring.
  • Maturation: Allow the solution to warm to room temperature and stir for 2 hours.

  • Isolation: Concentrate the solution under reduced pressure until a white precipitate forms. Filter and wash with cold diethyl ether.

  • Validation: Run an FT-IR spectrum (ATR or KBr pellet). The absolute success of the protocol is validated by a sharp peak at

    
    . If this peak is absent, dehydration has occurred.
    
Protocol B: Thermal Dehydration to Polymeric

Causality: Applying high vacuum and heat drives off the coordinated hydroxyl groups as water, forcing the Sb(V) centers to share oxygen atoms to satisfy valency, thereby polymerizing.

  • Dehydration: Place 5 mmol of pure

    
     in a Schlenk flask.
    
  • Thermal Treatment: Heat the solid to

    
     under high vacuum (
    
    
    
    mbar) for 12 hours.
  • Validation: FT-IR must show the complete disappearance of the ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     peak and the emergence of a broad asymmetric stretch at 
    
    
    
    .

Applications in Drug Development & Catalysis

The dynamic nature of the


 system is actively exploited in pharmaceutical synthesis. In the direct coupling of carboxylic acids and amines to form amides, 

acts as the active hydrated species. It reacts with carboxylic acids to form a triphenylantimony dicarboxylate intermediate (

). Subsequent nucleophilic attack by the amine yields the amide and regenerates the catalyst, releasing water[2]. Furthermore, the polymeric oxide serves as a vital precursor for complex polyoxostibonates when reacted with protic ligands, yielding novel architectures for materials science[1][4].

Catalysis Precatalyst Precatalyst (Ph3SbO)n Active Active Catalyst Ph3Sb(OH)2 Precatalyst->Active Hydration Intermediate Dicarboxylate Intermediate Ph3Sb(OCOR)2 Active->Intermediate + 2 RCOOH - 2 H2O Product Amide Product + H2O Intermediate->Product + R'NH2 Product->Active Catalyst Regeneration

Catalytic cycle for amide bond formation utilizing the Ph3Sb(OH)2 intermediate.

References

1.[1] Assembling anionic Sb(V)/(III) containing polyoxostibonates stabilized by triphenyltellurium cations . Dalton Transactions (rsc.org). 2.[2] Applications of Boronic Acids in Organic Synthesis - UCL Discovery . ucl.ac.uk. 3.[5] UC Santa Cruz - eScholarship (Stiboryl Frameworks and Hydrolytic Behavior) . escholarship.org. 4.[3] The structure of amorphous Ph3SbO: information from EXAFS spectroscopy (Cited via Scribd Document). scribd.com. 5.[4] Applications of Spin-Spin Couplings (Reactions of polymeric triphenylantimony oxide) . researchgate.net.

Sources

An In-depth Technical Guide to Triphenylantimony Dihydroxide: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triphenylantimony dihydroxide, an organoantimony(V) compound, represents a class of molecules with significant potential in various scientific domains, including catalysis and medicinal chemistry. While its direct commercial availability and dedicated CAS number are not prominently documented, its synthesis from the well-characterized precursor, triphenylantimony (also known as triphenylstibine), is established in the chemical literature. This guide provides a comprehensive overview of triphenylantimony dihydroxide, focusing on its synthesis, inferred properties, and potential applications, with a foundational understanding derived from its trivalent precursor.

PART 1: Core Identification and Synonyms

CAS Number: While a specific CAS Registry Number for triphenylantimony dihydroxide is not readily found in major chemical databases, it is recognized as a derivative of triphenylantimony. For the purpose of synthesis and regulatory context, the key precursor is:

  • Triphenylantimony: CAS No. 603-36-1[1][2][3][4]

Synonyms: The nomenclature for this compound and its precursor can vary. Understanding these is crucial for a thorough literature search.

CompoundSynonyms
Triphenylantimony Dihydroxide Triphenylstibine dihydroxide, Dihydroxytriphenylantimony(V)
Triphenylantimony (Precursor) Triphenylstibine, Antimony triphenyl, Stibine, triphenyl-[2][4][5][6]

PART 2: Physicochemical Properties and Synthesis

A comprehensive understanding of the precursor, triphenylantimony, is essential for the synthesis and handling of its dihydroxide derivative.

Properties of Triphenylantimony (CAS 603-36-1)
PropertyValueSource
Molecular Formula C₁₈H₁₅Sb[3]
Molecular Weight 353.07 g/mol [3][7]
Appearance White to off-white crystalline solid[4]
Melting Point 52-54 °C[4][6]
Boiling Point 377 °C[4][6]
Solubility Insoluble in water; soluble in organic solvents like ether and petroleum ether.[4][8]
Synthesis of Triphenylantimony Dihydroxide

The synthesis of triphenylantimony dihydroxide involves the oxidation of triphenylantimony. A historical method, as described in early 20th-century literature, provides a foundational protocol. The first step in this process is the oxidation of triphenylantimony to triphenylantimony hydroxide.

Reaction Pathway:

Synthesis Triphenylantimony Triphenylantimony (C₆H₅)₃Sb TriphenylstibineHydroxide Triphenylstibine Hydroxide [(C₆H₅)₃Sb(OH)] Triphenylantimony->TriphenylstibineHydroxide Oxidation OxidizingAgent Oxidizing Agent (e.g., NaOH aq.) OxidizingAgent->TriphenylstibineHydroxide

Caption: Oxidation of Triphenylantimony to Triphenylstibine Hydroxide.

Experimental Protocol (Based on historical literature):

A historical method for the preparation of triphenylstibine hydroxide involves the oxidation of triphenylstibine.

  • A solution of triphenylstibine is treated with aqueous sodium hydroxide.

  • The mixture is allowed to stand, during which the oxidation occurs.

  • After several days, triphenylstibine hydroxide crystallizes from the solution.[9]

  • The resulting crystals are then washed with water and dried.[9] The melting point of the obtained triphenylstibine hydroxide has been reported to be 210 °C.[9]

It is important to note that triphenylstibine hydroxide readily reacts with dilute hydrochloric acid to form triphenylstibine dichloride.[9] This reactivity is a key characteristic of this class of compounds.

PART 3: Applications in Research and Drug Development

While specific applications for triphenylantimony dihydroxide are not extensively documented, the broader class of organoantimony(V) compounds has garnered significant interest in various research fields, particularly in medicinal chemistry.

Antimicrobial and Antifungal Potential

Organoantimony(V) compounds have been investigated as potential non-antibiotic antimicrobial agents.[10] Studies on novel organoantimony(V) cyanoximates have shown activity against several bacterial and fungal pathogens, including Cryptococcus neoformans and Candida albicans.[11] The mechanism of action is thought to involve disruption of cellular processes, leading to altered morphology and cell death.[11] This suggests that triphenylantimony dihydroxide and its derivatives could serve as a scaffold for the development of new antimicrobial and antifungal therapies, addressing the growing challenge of drug resistance.

Anticancer Research

The field of bioinorganic chemistry has seen a surge in the exploration of organometallic compounds for therapeutic purposes.[10] Organoantimony compounds, in particular, have been studied for their potential antitumor activities.[10] The ability of the antimony center to coordinate with biological ligands and participate in redox processes may contribute to their cytotoxic effects against cancer cells. Further research into the specific interactions of triphenylantimony dihydroxide with cellular targets could unveil novel mechanisms for cancer treatment.

Catalysis and Organic Synthesis

Triphenylantimony itself is utilized as a catalyst in various organic reactions.[5] Its pentavalent derivatives, such as the dihalides and diacetates, are also important reagents and intermediates. Triphenylantimony dihydroxide can serve as a precursor for the synthesis of other organoantimony(V) derivatives with tailored catalytic properties. For example, its reaction with carboxylic acids can yield dicarboxylates, which may exhibit unique catalytic activities.

Experimental Workflow for Derivative Synthesis:

Workflow cluster_start Starting Material cluster_synthesis Synthesis cluster_derivatization Derivatization cluster_application Application Triphenylantimony Triphenylantimony Oxidation Oxidation Triphenylantimony->Oxidation Dihydroxide Triphenylantimony Dihydroxide Oxidation->Dihydroxide Reaction Reaction with Ligands (e.g., R-COOH) Dihydroxide->Reaction Derivative Organoantimony(V) Derivative Reaction->Derivative Screening Biological Screening or Catalytic Testing Derivative->Screening

Caption: General workflow for the synthesis and application of triphenylantimony(V) derivatives.

PART 4: Safety and Handling

Given the limited specific safety data for triphenylantimony dihydroxide, a cautious approach based on the known hazards of its precursor, triphenylantimony, and general principles for handling organoantimony compounds is imperative.

Hazard Identification (for Triphenylantimony):

  • Toxicity: Toxic if swallowed and harmful if inhaled.[12]

  • Environmental Hazard: Toxic to aquatic life with long-lasting effects.[13]

Recommended Safety Precautions:

  • Engineering Controls: Work in a well-ventilated area, preferably under a chemical fume hood, to minimize inhalation of dust.[14][15]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles.[14][15]

    • Hand Protection: Use neoprene or nitrile rubber gloves.[14]

    • Respiratory Protection: If dust formation is likely, use a NIOSH-approved respirator.[14][15]

    • Skin and Body Protection: Wear appropriate protective clothing.[14][15]

  • Handling: Avoid contact with skin and eyes.[16] Do not eat, drink, or smoke when using this product.[13] Wash hands thoroughly after handling.[14]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from strong oxidizing agents.[14][16]

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[13]

Conclusion

Triphenylantimony dihydroxide, while not as extensively characterized as its trivalent precursor, holds promise as a versatile intermediate in the synthesis of novel organoantimony(V) compounds. Its potential applications in antimicrobial and anticancer research warrant further investigation. A thorough understanding of the synthesis from triphenylantimony and strict adherence to safety protocols are paramount for researchers exploring the potential of this and related compounds. The development of new therapeutic agents and catalysts may well be advanced through the continued study of such organometallic structures.

References

  • Gelest, Inc. (2015, April 8).
  • ChemicalBook.
  • Chemos GmbH&Co.KG.
  • CAS Common Chemistry. Triphenylantimony. Retrieved February 2, 2026, from [Link]

  • Cole-Parmer. (2003, December 4).
  • Merck Millipore. SAFETY DATA SHEET - Triphenylantimony for synthesis.
  • CymitQuimica. CAS 603-36-1: Triphenylantimony.
  • PubMed Central. Non-Antibiotic Antimony-Based Antimicrobials.
  • Morgan, G. T., & Micklethwait, F. M. G. (1910). CCVI.—Aromatic Antimony Compounds. Part I. The Oxidation and Nitration of Triphenylstibine. Journal of the Chemical Society, Transactions, 97, 2174-2178.
  • Guidechem. Triphenylantimony 603-36-1 wiki.
  • PubMed Central.
  • ResearchGate. Synthesis and Characterization of Some Triphenylantimony(V)
  • ChemicalBook. Triphenylantimony | 603-36-1.
  • Sigma-Aldrich. Triphenylantimony(III) 99 603-36-1.
  • PubMed Central. Triphenylantimony(V) Catecholates of the Type (3-RS-4,6-DBCat)SbPh3-Catechol Thioether Derivatives: Structure, Electrochemical Properties, and Antiradical Activity.
  • Kumar, A., & Singh, R. V. (2014). Synthesis, Spectral characterization and biocidal activities of Triphenyl antimony (V) halide and methoxide complexes. International Journal of Chemical Synthesis and Chemical Reactions, 1(1), 1-8.
  • Grokipedia. Triphenylstibine.
  • Accounts of Chemical Research.
  • Organic Syntheses. triphenylstibine.
  • Wikipedia. Triphenylstibine.
  • Solubility of Things. Triphenylstibine.
  • AZoLifeSciences. (2024, September 17).
  • ResearchGate. Synthesis and Properties of Triphenylantimony(V)
  • Oriental Journal of Chemistry. Application of Coordination Compounds in Drug Development: An Inclusive Review of Antimicrobial, Antifungal, Antidiabetic and Anticancer.
  • LOT-ART. Zenith - Automatic Respirator JF Kennedy - 14031/63 - Men - 1970-1979.

Sources

Stability and Therapeutic Applications of Organoantimony(V) Dihydroxides

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Organoantimony(V) compounds represent a highly versatile class of main-group organometallics with profound implications in both synthetic chemistry and pharmacology. Among these, triarylantimony(V) dihydroxides (


) are of particular interest due to their unique coordination chemistry and high Lewis acidity. However, isolating these species in a stable, monomeric form is notoriously difficult due to their thermodynamic tendency to undergo spontaneous dehydration and condensation.

This technical guide explores the mechanistic basis of steric stabilization required to isolate organoantimony(V) dihydroxides, provides a self-validating synthetic protocol, and examines their emerging role as potent anti-tumor and anti-leishmanial agents.

Structural Chemistry & The Steric Stabilization Mechanism

The pentavalent antimony center in


 typically adopts a trigonal bipyramidal geometry, where the three aryl groups occupy the equatorial plane and the two hydroxyl groups are positioned axially to minimize electronic repulsion.

The primary challenge in isolating these dihydroxides is their kinetic instability. The highly electrophilic Sb(V) center and the labile axial hydroxyl groups create a strong thermodynamic driving force for intermolecular condensation. When small or moderately sized ligands (such as phenyl or p-tolyl) are used, two molecules of


 rapidly eliminate water to form a binuclear µ-oxo bridged species 

, which subsequently polymerizes into intractable oxides

[1].

To arrest this condensation pathway, kinetic shielding via steric bulk is required. By replacing phenyl rings with bulky mesityl (2,4,6-trimethylphenyl) groups, the ortho-methyl substituents create a physical "umbrella" over the axial hydroxyl groups. This steric hindrance prevents the necessary intermolecular approach of a second antimony center, effectively shutting down water elimination and stabilizing the monomeric dihydroxide[1].

Stability_Pathway A Triarylantimony(III) (Ar3Sb) B Oxidation (H2O2) Base / Solvent A->B C Organoantimony(V) Dihydroxide Ar3Sb(OH)2 B->C D Steric Bulk Assessment C->D E Bulky Ligands (e.g., Mesityl) D->E F Small Ligands (e.g., Phenyl) D->F G Stable Monomeric Dihydroxide E->G Kinetic Shielding H Condensation to Oxide (Ar3SbO) F->H Dehydration

Fig 1: Steric influence on the synthesis and stability of organoantimony(V) dihydroxides.

Experimental Workflow: Self-Validating Synthesis Protocol

To successfully isolate a stable organoantimony(V) dihydroxide, the synthesis must carefully balance oxidative power while mitigating dearylation and condensation. The following protocol describes the synthesis of Tris(2,4,6-trimethylphenyl)antimony(V) dihydroxide (


).
Step-by-Step Methodology
  • Precursor Solvation: Dissolve 10 mmol of

    
     in 50 mL of anhydrous tetrahydrofuran (THF).
    
    • Causality: THF provides optimal solubility for the highly lipophilic, bulky mesityl precursor while remaining entirely inert to mild oxidants, preventing solvent-mediated side reactions.

  • Controlled Oxidation: Cool the reaction vessel to 0°C using an ice bath. Add 12 mmol of 30% aqueous

    
     dropwise over 30 minutes. Alternatively, dihydroperoxo complexes can be accessed by reacting the corresponding dibromide with 
    
    
    
    in the presence of dry ammonia[2].
    • Causality: The oxidation of Sb(III) to Sb(V) is highly exothermic. If unmitigated, thermal spikes cause homolytic cleavage of the Sb-C bond (dearylation). Maintaining 0°C kinetically favors the formation of the dihydroxide without degrading the ligand scaffold.

  • Phase Separation & Extraction: Allow the mixture to warm to room temperature. Add 50 mL of diethyl ether and wash with distilled water (3 x 20 mL).

    • Causality: Ether selectively extracts the lipophilic

      
      , while the aqueous washes remove unreacted 
      
      
      
      and trace water-soluble stibonic acid byproducts.
  • Crystallization & Self-Validation: Evaporate the organic layer under reduced pressure and recrystallize the residue from a dichloromethane/hexane gradient.

    • System Validation (Physical State): The reaction validates its own success macroscopically. If steric shielding fails, the product precipitates as an intractable, insoluble amorphous polymer. The formation of clear, solvent-soluble crystals confirms the successful isolation of the monomeric dihydroxide.

    • System Validation (Spectroscopic): Perform FTIR spectroscopy. The presence of a sharp O-H stretching band at ~3600 cm⁻¹ and the strict absence of a broad Sb-O-Sb bridging band at 750–850 cm⁻¹ mathematically validates the complete suppression of the condensation pathway.

Biomedical Applications: Oncology and Parasitology

Beyond their structural intrigue, organoantimony(V) compounds have emerged as potent pharmacophores. Unlike traditional inorganic antimonials (e.g., sodium stibogluconate), the high lipophilicity of the organometallic framework enables rapid intracellular accumulation.

Anti-Tumor Activity

Recent in vitro evaluations have demonstrated that organoantimony(V) complexes, particularly those coordinated with dicarboxylates like 4-acetylbenzoate (


), exhibit profound cytotoxicity against human chronic myelogenous leukemia (K562) and murine metastatic melanoma (B16F10) cell lines[3]. The primary mechanism of action is driven by DNA interaction, which triggers severe cell cycle arrest at the G2/M phase. This stress subsequently activates the caspase cascade, culminating in programmed cell death (apoptosis)[3].
Anti-Leishmanial Efficacy

Organoantimony(V) derivatives are also being engineered to overcome parasitic resistance to conventional therapies. By modifying the coordination sphere with bioactive ligands such as lapachol—a natural naphthoquinone derivative—complexes like


 have been synthesized. These complexes not only inhibit leukemia cell proliferation but demonstrate highly selective anti-leishmanial activity, bypassing the efflux pump mechanisms that render inorganic Sb(V) and Sb(III) drugs ineffective[4][5].

Apoptosis_Pathway Drug Organoantimony(V) Complex Uptake Cellular Uptake (Tumor Cell) Drug->Uptake DNA DNA Interaction Uptake->DNA Arrest Cell Cycle Arrest (G2/M Phase) DNA->Arrest Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis

Fig 2: Apoptotic signaling pathway induced by organoantimony(V) complexes in tumor cells.

Quantitative Data Summaries

Table 1: Influence of Steric Bulk on Organoantimony(V) Hydrolysis Products

Aryl Ligand (

)
PrecursorReagentMajor Isolated ProductStability of

Phenyl



(Polymeric)
Low (Rapid condensation)
p-Tolyl



Low (Rapid condensation)
Mesityl



High (Sterically shielded)

Table 2: Cytotoxic Activity Profiles of Organoantimony(V) Complexes

CompoundTarget Cell LinePathologyPrimary Mechanism of Action

K562Chronic Myelogenous LeukemiaCell cycle arrest & Apoptosis

B16F10Metastatic MelanomaCell cycle arrest & Apoptosis

K562 / LeishmaniaLeukemia / LeishmaniasisDNA interaction / ROS generation

References

  • Title: OXIDATION OF TRI(O-TOLYL)ANTIMONY BY TERT-BUTYL HYDROPEROXIDE.
  • Title: Cytotoxicity and apoptotic activity of novel organobismuth(V) and organoantimony(V)
  • Title: Antimony(V) and Bismuth(V)
  • Source: rsc.
  • Source: researchgate.

Sources

Technical Guide: Solubility Profile and Handling of Triphenylantimony(V) Dihydroxide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Triphenylantimony(V) dihydroxide (


) represents a distinct class of hypervalent organometallic compounds known as stiboranes.[1] Unlike its trivalent precursor triphenylstibine (

), the dihydroxide features a pentavalent antimony center with a trigonal bipyramidal geometry. This structural configuration creates a unique amphiphilic solubility profile: the three equatorial phenyl groups provide lipophilicity, while the two axial hydroxyl groups introduce significant hydrogen-bonding capability.[1]

This guide provides a definitive solubility analysis, solvent compatibility matrices, and validated protocols for the synthesis, purification, and biological application of


.

Part 1: Physicochemical Profile & Solubility Mechanism[1]

Structural Determinants of Solubility

The solubility of


 is governed by the competition between its non-polar equatorial belt and its polar axial cap.
  • Equatorial Domain (Hydrophobic): Three phenyl rings arranged in a propeller-like fashion around the Sb center.[1] These facilitate interaction with aromatic solvents (via

    
    -stacking) and chlorinated solvents (via dispersion forces).[1]
    
  • Axial Domain (Hydrophilic): Two hydroxyl (-OH) groups in a trans configuration.[1] These allow the molecule to act as both a hydrogen bond donor and acceptor, granting solubility in polar protic solvents like alcohols.

The Dehydration Equilibrium (Critical Stability Warning)

Researchers must recognize that


 is in a temperature-dependent equilibrium with its oxide form. Prolonged heating in non-protic solvents or exposure to high vacuum can drive dehydration:[1]


  • Implication: When dissolving in high-boiling non-polar solvents (e.g., Toluene) for recrystallization, avoid excessive boiling times to prevent oxide formation (often polymeric and less soluble).[1]

Part 2: Solvent Compatibility Matrix[1]

The following data categorizes solvent interactions based on experimental synthesis and purification workflows.

Table 1: Solubility Profile by Solvent Class[1]
Solvent ClassRepresentative SolventsSolubility StatusOperational Notes
Polar Protic Methanol, EthanolHigh Ideal for initial dissolution.[1] Solubility decreases significantly upon cooling (useful for recrystallization).[1]
Polar Aprotic DMSO, DMF, AcetonitrileHigh DMSO is the standard for biological stock solutions (>10 mM).[1] Acetonitrile is the preferred solvent for obtaining high-purity crystals.[1]
Chlorinated Dichloromethane (DCM), ChloroformHigh Excellent for extraction from aqueous hydrolysis mixtures.[1]
Aromatic Benzene, TolueneModerate (Hot) Soluble at reflux; poor solubility at RT.[1] Used for driving condensation reactions (e.g., with carboxylic acids) via a Dean-Stark trap.[1]
Aliphatic Hexane, Pentane, Petroleum EtherInsoluble Acts as the primary antisolvent .[1] Adding hexane to a DCM solution of

precipitates the compound.
Aqueous WaterInsoluble The compound is hydrophobic enough to precipitate out of water during synthesis (hydrolysis of

).

Part 3: Visualization of Solvation & Workflows

Solvation Mechanism Diagram

The following diagram illustrates how different solvent classes interact with specific domains of the


 molecule.

SolvationMechanism cluster_legend Interaction Types Compound Ph3Sb(OH)2 (Trigonal Bipyramidal) Aliphatic Aliphatic Hydrocarbons (Hexane) Compound->Aliphatic Phobic Repulsion (Precipitation) Protic Polar Protic Solvents (MeOH, EtOH) Protic->Compound H-Bonding (Axial -OH groups) Aromatic Aromatic Solvents (Toluene, Benzene) Aromatic->Compound Pi-Stacking (Equatorial Phenyls) Soluble Soluble Insoluble Insoluble

Caption: Dual-mode solvation mechanism. Polar solvents engage the axial hydroxyls, while aromatic solvents stabilize the equatorial phenyl rings. Aliphatic solvents fail to engage either effectively.[1]

Part 4: Validated Experimental Protocols

Protocol A: Synthesis & Purification via Solubility Switching

This protocol utilizes the "Hydrolysis-Precipitation" method, leveraging the compound's insolubility in water and variable solubility in acetonitrile.

Reagents:

  • Triphenylantimony dichloride (

    
    )[2]
    
  • Acetonitrile (ACN)[3]

  • Ammonium Hydroxide (5M) or NaOH (1M)

Workflow:

  • Dissolution: Dissolve 1.0 eq of

    
     in minimal hot acetonitrile (~60°C).
    
  • Hydrolysis: Add aqueous base dropwise.[1] The reaction is:

    
    [1]
    
  • Precipitation: As the water content increases and the solution cools,

    
     will precipitate as a white microcrystalline solid.[1]
    
  • Recrystallization (Critical Step):

    • Filter the crude solid.[1]

    • Redissolve in boiling acetonitrile .

    • Filter while hot to remove insoluble oxides.[1]

    • Allow to cool slowly to 4°C. High-purity prisms will form.[1]

Protocol B: Solubilization for Biological Assays (DMSO Stock)

For drug development applications, maintaining the monomeric dihydroxide form is essential.

Workflow:

  • Weighing: Weigh the target mass of

    
     into a sterile glass vial (avoid plastics that may leach).
    
  • Solvent Addition: Add anhydrous DMSO (Dimethyl Sulfoxide) to achieve a concentration of 10–20 mM .[1]

    • Note: Sonicate for 30-60 seconds if dissolution is slow.[1]

  • Storage: Store at -20°C.

    • Warning: Upon dilution into aqueous culture media (e.g., RPMI/DMEM), rapid precipitation may occur if the final concentration exceeds 100 µM . Always perform a serial dilution in media to check for turbidity before adding to cells.[1]

Workflow Diagram: Purification Logic

PurificationWorkflow Start Crude Reaction Mixture (Ph3SbCl2 + Base) Step1 Add Water (Anti-solvent) Start->Step1 Step2 Filter Precipitate (Crude Ph3Sb(OH)2) Step1->Step2 Precipitation Step3 Dissolve in Hot Acetonitrile (T > 60°C) Step2->Step3 Step4 Hot Filtration (Remove Oxides) Step3->Step4 Step5 Cool to 4°C Step4->Step5 End Pure Crystalline Ph3Sb(OH)2 Step5->End Recrystallization

Caption: Purification workflow leveraging the temperature-dependent solubility of Ph3Sb(OH)2 in acetonitrile.

Part 5: Mechanistic Insights & Troubleshooting

The "Like Dissolves Like" Nuance

While the general rule applies,


 is unique because its "polar" end (the Sb-OH bond) is somewhat shielded by the bulky phenyl groups.
  • Why Water Fails: The hydrophobic bulk of the three phenyl rings (

    
    ) overwhelms the hydrogen bonding capacity of the two -OH groups in pure water.
    
  • Why Alcohols Work: Alcohols (MeOH/EtOH) have both an alkyl tail (interacting with phenyls) and a hydroxyl group (interacting with Sb-OH), acting as a perfect surfactant-like solvent.[1]

Troubleshooting Common Issues
  • Issue: Material turns to a polymeric goo during drying.[1]

    • Cause: Dehydration to

      
       due to excessive heat under vacuum.[1]
      
    • Solution: Dry crystals in a desiccator at room temperature, or under vacuum without heating.[1]

  • Issue: Low yield during recrystallization.

    • Cause: Solvent volume too high.[1]

    • Solution: The solubility curve in acetonitrile is steep.[1] Ensure the solution is saturated at the boiling point before cooling.

References

  • Synthesis and Structure of Triarylantimony Dicarboxylates. Source: ResearchGate.[1] Context: Details the reaction of triphenylantimony dihydroxide with carboxylic acids and structural analysis.

  • Triphenylantimony(V) Derivatives and Solubility. Source: PMC (National Institutes of Health).[1] Context: Discusses the solubility of triphenylantimony derivatives in organic solvents and their polymerization applications.

  • Purification of Organoantimony Compounds. Source: GuideChem / Literature Review.[1] Context: Provides standard protocols for recrystallizing

    
     derivatives from acetonitrile and alcohols.
    
    
  • In Silico Estimation of DMSO Solubility. Source: PubMed.[1] Context: Validates the use of DMSO as a universal solvent for screening organic/organometallic compounds in drug discovery.[1]

Sources

Triphenylantimony(V) dihydroxide molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

Structural Dynamics, Synthesis Protocols, and Catalytic Utility

Executive Summary

Triphenylantimony(V) dihydroxide (


) represents a critical intersection between organometallic structural theory and practical catalysis. Unlike its trivalent precursor triphenylstibine (

), the pentavalent dihydroxide exhibits a hypervalent geometry that drives its utility in epoxide ring-opening catalysis and hydrogen bonding networks. This guide provides a definitive physicochemical profile, a validated synthesis workflow, and structural insights for researchers in organometallic chemistry and drug development.

Physicochemical Characterization

The precise molecular weight and formula are derived from the IUPAC standard atomic weights. Researchers must distinguish this pentavalent species from the trivalent precursor (


, MW 353.07) often mislabeled in commercial catalogs.
Core Constants
PropertyValueNotes
IUPAC Name Triphenylantimony(V) dihydroxideAlso referred to as Triphenylstibine dihydroxide
Chemical Formula

Equivalent to

(hydrate form)
Molecular Weight 387.09 g/mol Calculated using IUPAC 2022 standard weights
Oxidation State Sb(V)Pentavalent, hypervalent center
Geometry Trigonal BipyramidalHydroxyl ligands occupy axial positions
Solubility Alcohols, Acetone,

Low solubility in non-polar alkanes (Hexane)
Melting Point > 210°C (Decomp.)Often converts to polymeric oxide (

)

upon heating
Isotopic Mass Distribution

For mass spectrometry (ESI-MS) validation, the isotopic signature of Antimony (


: 57.2%, 

: 42.8%) creates a distinct doublet pattern.
  • Monoisotopic Mass (

    
    ):  386.03  g/mol 
    
  • Secondary Peak (

    
    ):  388.03  g/mol 
    

Structural Dynamics & Geometry

The reactivity of


 is governed by its Trigonal Bipyramidal (TBP)  geometry. According to VSEPR theory and Bent's rule, more electronegative substituents prefer the axial positions to minimize steric repulsion and maximize orbital overlap.
  • Axial Positions: Occupied by the two Hydroxyl (

    
    ) groups. The 
    
    
    
    bond angle approaches 180°.
  • Equatorial Positions: Occupied by the three Phenyl (

    
    ) rings.[1][2] The 
    
    
    
    bond angles average 120°.

Berry Pseudorotation: While the solid-state structure is rigid, in solution, the molecule may undergo Berry pseudorotation, exchanging axial and equatorial ligands. However, the high electronegativity of the OH groups creates a high energy barrier, stabilizing the trans-dihydroxide configuration.

StructuralGeometry Center Sb(V) Center (Hypervalent) Axial Axial Ligands (OH) Electronegative Preference Bond Angle ~180° Center->Axial Bent's Rule Equatorial Equatorial Ligands (Ph) Steric Bulk Preference Bond Angle ~120° Center->Equatorial Steric Hindrance Stability Thermodynamic Stability (Trans-isomer) Axial->Stability Maximizes separation Equatorial->Stability Minimizes repulsion

Figure 1: Structural logic dictating the Trigonal Bipyramidal geometry of Triphenylantimony(V) dihydroxide.

Validated Synthesis Protocol

Objective: Synthesis of high-purity


 from Triphenylstibine (

) via oxidative hydrolysis.

Safety Warning: Organoantimony compounds are toxic.[3] Perform all reactions in a fume hood. Wear nitrile gloves and safety glasses.

Reagents[5][6][7][8]
  • Triphenylstibine (

    
    , CAS 603-36-1): 10 mmol (3.53 g)
    
  • Hydrogen Peroxide (

    
    ): 30% aqueous solution, 15 mmol (excess)
    
  • Solvent: Acetone (50 mL)

  • Workup: Diethyl ether, Anhydrous

    
    
    
Step-by-Step Workflow
  • Dissolution: Dissolve 3.53 g of

    
     in 50 mL of acetone in a round-bottom flask.
    
  • Oxidation: Cool the solution to 0°C in an ice bath. Add

    
     dropwise over 20 minutes. Note: The reaction is exothermic.
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. The solution should become clear/colorless.

  • Concentration: Rotate evaporate the acetone to approximately 10 mL volume. A white precipitate (

    
    ) may begin to form.
    
  • Precipitation: Add 20 mL of cold water to force full precipitation.

  • Filtration: Filter the white solid and wash with cold diethyl ether to remove unreacted stibine.

  • Drying: Dry under vacuum at 40°C for 4 hours.

Quality Control (QC) Decision Tree

Ensure the product is the dihydroxide and not the oxide polymer or unreacted starting material.

QC_Workflow Sample Isolated Solid (White Powder) IR_Spec FT-IR Analysis Sample->IR_Spec OH_Peak Broad Peak 3200-3400 cm⁻¹? IR_Spec->OH_Peak MP_Check Melting Point Test OH_Peak->MP_Check Yes Result_Oxide FAIL: Polymeric Oxide (No OH stretch) OH_Peak->Result_Oxide No Result_Pure PASS: Ph3Sb(OH)2 (Proceed to Assay) MP_Check->Result_Pure >200°C (Decomp) Result_Stibine FAIL: Unreacted Ph3Sb (MP ~53°C) MP_Check->Result_Stibine <60°C

Figure 2: Self-validating QC workflow to distinguish the dihydroxide from precursors and degradation products.

Applications in Catalysis & Drug Development

Catalytic Epoxide Fixation

 acts as a bifunctional catalyst precursor for the fixation of 

into epoxides to form cyclic carbonates. The Lewis acidic Sb(V) center activates the epoxide oxygen, while the hydroxyl groups can facilitate hydrogen bonding with co-catalysts (usually halides).
Biological Relevance

While less common than Sb(III) in current therapeutics, Sb(V) organometallics are investigated for:

  • Antileishmanial Activity: As lipophilic analogs to traditional pentavalent antimonials (e.g., Meglumine antimoniate).

  • Cytotoxicity: The stable Sb-C bonds prevent rapid release of inorganic antimony, potentially altering the toxicity profile compared to labile Sb-O drugs.

References

  • IUPAC Periodic Table of the Elements. (2022). Standard Atomic Weights. International Union of Pure and Applied Chemistry. Link

  • Sharutin, V. V., et al. (2002). Synthesis and Structure of Triphenylantimony(V) Dihydroxide Derivatives. Russian Journal of Coordination Chemistry. (Validates Synthesis via Oxidation).[4]

  • PubChem Compound Summary. (2024). Triphenylstibine (Precursor Data). National Library of Medicine. Link

  • Cambridge Structural Database (CSD). Crystal Structure of Organoantimony(V) Compounds. (Confirming TBP Geometry). Link

  • Dodonov, V. A., et al. (1999).[5] Oxidation of triphenylantimony by hydroperoxides. Russian Chemical Bulletin. Link

Sources

Methodological & Application

Synthesis of triphenylantimony dihydroxide from triphenylantimony and H2O2

Author: BenchChem Technical Support Team. Date: March 2026


)
Method:  Peroxide-Mediated Oxidation in Protic Media
Audience:  Medicinal Chemists, Organometallic Researchers, Drug Development Scientists

Part 1: Executive Summary & Core Directive

Objective: This guide details the synthesis of triphenylantimony(V) dihydroxide (


) from triphenylantimony(III)  (

) using hydrogen peroxide (

). While historical protocols often utilize acetone as a solvent, this guide prioritizes a modified ethanol-based protocol . This approach mitigates the severe safety risk of forming triacetone triperoxide (TATP), a primary explosive, while ensuring high yield and purity suitable for biological screening (e.g., antileishmanial or antibacterial assays).

Key Application: Organoantimony(V) compounds are critical intermediates in the synthesis of biologically active carboxylates and sulfonates.


 serves as a versatile precursor for generating libraries of antimicrobial agents by reacting with carboxylic acids.

Part 2: Safety & Handling (CRITICAL)

🔴 Red Box Warning: Peroxide Hazards

Do NOT use Acetone as the reaction solvent with Hydrogen Peroxide. Historical literature often cites acetone as a solvent for this oxidation. However, mixing acetone and


, particularly in the presence of trace acid catalysts (often present as impurities), can lead to the formation of Triacetone Triperoxide (TATP) , a highly unstable high explosive.[1]
  • Mandatory Protocol: Use Ethanol (EtOH) or Acetonitrile (MeCN) as the reaction medium.

  • Oxidant Handling: Use 30%

    
    .[2] Higher concentrations (>50%) significantly increase explosion risks and should be avoided.
    
  • Antimony Toxicity: Triphenylantimony compounds are toxic if swallowed or inhaled. All operations must occur in a fume hood.

Part 3: Chemical Principle & Mechanism

Reaction Overview

The synthesis involves the oxidative addition of hydrogen peroxide to the trivalent antimony center. The geometry shifts from a trigonal pyramidal


 to a trigonal bipyramidal 

species.

Equation:



Mechanistic Pathway

The reaction proceeds via nucleophilic attack of the antimony lone pair onto the electrophilic oxygen of the peroxide bond. Unlike phosphorus analogues, antimony(V) species are stable enough to isolate as dihydroxides, though they exist in equilibrium with the oxide (


) and polymeric forms depending on hydration.

Mechanism Reactants Ph3Sb (III) (Nucleophile) TS Transition State [Ph3Sb-O-OH]‡ Reactants->TS Nu Attack H2O2 H2O2 (Electrophile) H2O2->TS Product Ph3Sb(OH)2 (V) (Trigonal Bipyramidal) TS->Product Proton Transfer

Figure 1: Mechanistic pathway of oxidative addition from Sb(III) to Sb(V).

Part 4: Materials & Equipment

Reagent/EquipmentSpecificationPurpose
Triphenylantimony (

)
>98% PurityStarting Material
Hydrogen Peroxide (

)
30% w/w Aqueous Sol.Oxidant
Ethanol (EtOH) Absolute or 95%Solvent (Safe Alternative)
Diethyl Ether ACS GradeWashing/Precipitation
Round Bottom Flask 100 mL, 2-neckReaction Vessel
Reflux Condenser Standard TaperThermal Control
Magnetic Stirrer Temperature ControlledAgitation

Part 5: Detailed Experimental Protocol

Preparation
  • Weigh 3.53 g (10 mmol) of Triphenylantimony into a 100 mL round-bottom flask.

  • Add 40 mL of Ethanol . Stir at room temperature.

    
     is sparingly soluble in cold ethanol but will dissolve upon heating.
    
  • Equip the flask with a reflux condenser and a dropping funnel.

Oxidation Reaction[2][3][4][5][6][7]
  • Heat the ethanol suspension to 60-70°C (gentle reflux) until the solid dissolves completely.

  • Slow Addition: Dropwise, add 1.5 mL (approx. 15 mmol, 1.5 eq) of 30%

    
     over 10 minutes.
    
    • Note: The reaction is exothermic.[3] Maintain gentle reflux.

  • Continue stirring at reflux for 1 hour . The solution should remain clear or turn slightly cloudy as the more polar Sb(V) species forms.

  • Allow the mixture to cool slowly to room temperature.

Work-up & Isolation
  • Concentration: Rotate evaporate the ethanol to approximately 10 mL volume.

    • Alternative: If a rotary evaporator is unavailable, allow the solution to stand in an open beaker in the hood (protected from dust) to concentrate.

  • Precipitation: Add 20 mL of cold Diethyl Ether or Hexane to induce precipitation of the dihydroxide.

  • Filtration: Filter the white solid using a Büchner funnel.

  • Washing: Wash the cake with 2 x 10 mL of cold ether to remove unreacted starting material.

  • Drying: Dry the solid under vacuum at room temperature for 4 hours.

    • Caution: Do not heat above 80°C during drying, as

      
       can dehydrate to the polymeric oxide (
      
      
      
      ).

Workflow Start Dissolve Ph3Sb in Ethanol (60°C) AddOx Add 30% H2O2 (Dropwise, 1.5 eq) Start->AddOx Reflux Reflux 1 Hour (Complete Oxidation) AddOx->Reflux Conc Concentrate & Cool (Precipitate Product) Reflux->Conc Wash Wash with Ether (Remove Impurities) Conc->Wash Final Ph3Sb(OH)2 White Solid Wash->Final

Figure 2: Experimental workflow for the synthesis of Triphenylantimony Dihydroxide.

Part 6: Characterization & Validation

To ensure the product is the dihydroxide and not the oxide or starting material, verify using the following parameters:

TechniqueExpected ResultNotes
Appearance White crystalline powderYellowing indicates impurities.[4]
Melting Point Dec. >100°C

often loses water upon heating. Pure

melts ~280°C. A sharp MP at 54°C indicates unreacted starting material.
IR Spectroscopy Broad band 3200–3400 cm⁻¹ (O-H)The absence of this band suggests dehydration to the oxide (

).
¹H NMR (DMSO-d6) Multiplets 7.4 – 8.2 ppm Phenyl protons shift downfield compared to Sb(III).
Solubility Soluble in DMSO, MeOH; Insoluble in HexaneDistinct from

(soluble in hexane).

Interpretation of Melting Point: Unlike simple organic compounds, organometallic hydroxides often do not exhibit a sharp melting point.


 typically undergoes a phase transition (dehydration) to the oxide before melting. Therefore, IR spectroscopy  is the most reliable method to confirm the presence of the -OH groups.

Part 7: Troubleshooting

  • Low Yield: Ensure the ethanol was warm enough to dissolve the starting material completely before adding peroxide.

    
     coated in product may stop reacting (passivation).
    
  • Product is an Oil: This often happens if the ethanol is not evaporated sufficiently. Triturate the oil with cold ether/hexane to induce crystallization.

  • Safety Check: If you observe white crystals forming immediately upon adding peroxide in the presence of acetone (if you ignored the warning), STOP . Dilute with water and neutralize. This is likely TATP.

Part 8: References

  • Doak, G. O., & Steinman, H. G. (1946). The Preparation of Stibonic Acids. Journal of the American Chemical Society. Link (Foundational organoantimony synthesis).

  • Srinivasan, C., & Pitchumani, K. (1982). Mechanism of oxidation of triphenylphosphine, triphenylarsine, and triphenylstibine. International Journal of Chemical Kinetics. Link (Kinetics of Sb(III) to Sb(V) oxidation).

  • Islam, A., et al. (2014). Novel Triphenylantimony(V) Complexes with Benzoic Acid Derivatives: Structural Characterization and Biological Activities. Molecules. Link (Application of Ph3Sb(OH)2 precursors in drug development).

  • Oxley, J. C., et al. (2013). The risk of mixing dilute hydrogen peroxide and acetone solutions.[1] Science & Justice. Link (Safety reference regarding TATP formation).

  • Hiatt, R. R., et al. (1975). The Reaction of Hydroperoxides with Triphenylarsine and Triphenylstibine. Canadian Journal of Chemistry. Link (Reactivity data).

Sources

Application Notes & Protocols: Synthesis of Triphenylantimony(V) Dicarboxylates via Condensation with Carboxylic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive guide for the synthesis of triphenylantimony(V) dicarboxylates through the direct condensation reaction of triphenylantimony dihydroxide with various carboxylic acids. These organoantimony(V) compounds are of significant interest due to their diverse applications, including their roles as therapeutic agents and precursors for advanced materials.[1][2][3] This guide details the underlying reaction mechanism, offers a robust and validated experimental protocol, outlines methods for product characterization, and discusses the established applications of this important class of compounds. The protocols are designed for researchers in synthetic chemistry, materials science, and drug development.

Theoretical Framework and Mechanistic Insights

Introduction to Triphenylantimony(V) Carboxylates

Organoantimony(V) compounds, particularly triarylantimony(V) dicarboxylates of the general formula Ar₃Sb(OOCR)₂, have garnered considerable attention for their biological activities, including antileishmanial, antibacterial, and antifungal properties.[4][5][6] The central antimony atom in these compounds typically adopts a five-coordinated, distorted trigonal bipyramidal geometry.[4][6] In this configuration, the three phenyl groups occupy the equatorial positions, while the two carboxylate ligands bind in the axial sites, coordinating through one of their oxygen atoms.

Reaction Mechanism: Acid-Base Condensation

The reaction between triphenylantimony dihydroxide, Ph₃Sb(OH)₂, and a carboxylic acid, RCOOH, is a classic acid-base condensation reaction. The basic hydroxyl groups on the antimony center react with the acidic protons of the carboxylic acid to form water as a byproduct. The overall stoichiometry requires two equivalents of the carboxylic acid for every one equivalent of the dihydroxide.

Ph₃Sb(OH)₂ + 2 RCOOH ⇌ Ph₃Sb(OOCR)₂ + 2 H₂O

This reaction is an equilibrium process. To ensure a high yield of the desired dicarboxylate product, the equilibrium must be shifted to the right. This is effectively achieved by removing the water as it is formed, typically through azeotropic distillation using a Dean-Stark apparatus.

Rationale for Synthetic Route Selection

While several methods exist for preparing triarylantimony(V) dicarboxylates, the condensation of triphenylantimony dihydroxide with carboxylic acids offers distinct advantages:

  • High Purity Products: This route avoids the formation of salt byproducts (e.g., sodium chloride from metathesis reactions with Ph₃SbCl₂) which can complicate purification.[5][7]

  • Mild Conditions: The reaction proceeds under relatively mild reflux conditions.

  • Versatility: It is applicable to a wide range of aliphatic and aromatic carboxylic acids.

Alternative methods include the oxidation of triphenylantimony in the presence of carboxylic acids or the metathesis reaction between triphenylantimony dihalides and carboxylate salts.[1][8] The choice of method often depends on the availability of starting materials and the specific properties of the desired product.

Experimental Protocols

This section provides a detailed, step-by-step procedure for the synthesis of a representative triphenylantimony(V) dicarboxylate.

General Experimental Workflow

The overall process involves the reaction setup, azeotropic removal of water to drive the reaction to completion, product isolation, and subsequent purification.

G reagents 1. Combine Reactants (Ph₃Sb(OH)₂, RCOOH, Toluene) setup 2. Assemble Apparatus (Flask, Dean-Stark, Condenser) reagents->setup reflux 3. Heat to Reflux (Azeotropic H₂O Removal) setup->reflux monitor 4. Monitor Reaction (Collect theoretical H₂O volume) reflux->monitor workup 5. Isolate Crude Product (Solvent Evaporation) monitor->workup purify 6. Purify Product (Recrystallization) workup->purify char 7. Characterize (MP, IR, NMR) purify->char

Caption: General workflow for the synthesis of Ph₃Sb(OOCR)₂.

Materials and Reagents
  • Triphenylantimony Dihydroxide (Ph₃Sb(OH)₂)

  • Carboxylic Acid of choice (e.g., Benzoic Acid, Acetic Acid, etc.)

  • Toluene (Anhydrous)

  • Hexane or Petroleum Ether (for recrystallization)

  • Magnesium Sulfate (Anhydrous)

Equipment
  • Round-bottom flask (100 mL or appropriate size)

  • Dean-Stark apparatus

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Rotary evaporator

  • Standard glassware for filtration and recrystallization

Step-by-Step Synthesis Protocol (Example: Triphenylantimony Dibenzoate)
  • Reagent Preparation: In a 100 mL round-bottom flask, combine triphenylantimony dihydroxide (e.g., 3.87 g, 10 mmol) and benzoic acid (2.56 g, 21 mmol, 2.1 equivalents).

    • Scientist's Note: A slight excess of the carboxylic acid is used to ensure the complete conversion of the dihydroxide starting material.

  • Solvent Addition: Add 50 mL of anhydrous toluene to the flask. Add a magnetic stir bar.

  • Apparatus Assembly: Assemble the flask with a Dean-Stark trap and a reflux condenser. Ensure all joints are properly sealed.

  • Reaction: Heat the mixture to reflux with vigorous stirring. Toluene and water will begin to co-distill as an azeotrope. The water, being denser, will separate and collect in the bottom of the Dean-Stark trap.

    • Self-Validation Check: The reaction is complete when the theoretical amount of water (in this case, 0.36 mL for 20 mmol) has been collected in the trap, and no more water is observed to be forming. This typically takes 4-8 hours.

  • Product Isolation: Allow the reaction mixture to cool to room temperature. Remove the solvent (toluene) under reduced pressure using a rotary evaporator to yield the crude solid product.

  • Purification: Dissolve the crude solid in a minimum amount of a suitable hot solvent (e.g., dichloromethane or chloroform) and recrystallize by the slow addition of a less polar solvent like n-hexane or petroleum ether.[9]

  • Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum.

  • Characterization: Determine the melting point, and record IR and NMR spectra to confirm the structure and purity of the final product.

Product Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized triphenylantimony(V) dicarboxylates.

Physicochemical Properties

The resulting compounds are typically air-stable, white crystalline solids. They generally exhibit good solubility in chlorinated solvents, acetone, and DMSO.[5]

Spectroscopic Data

Spectroscopic analysis provides definitive structural information. The data below is representative for triphenylantimony(V) dicarboxylates.

Technique Characteristic Feature Typical Range / Observation Significance
IR Spectroscopy Asymmetric Carboxylate Stretch (νas(COO))1610-1680 cm-1Provides information on the carboxylate coordination. The difference (Δν) between νas and νs helps determine if the ligand is monodentate or bidentate.[1]
Symmetric Carboxylate Stretch (νs(COO))1350-1420 cm-1
¹H NMR Phenyl Protons (Sb-Ph)δ 7.2 - 8.2 ppmMultiplets corresponding to ortho, meta, and para protons of the phenyl rings attached to antimony.
Carboxylate Ligand ProtonsDependent on R-groupSignals corresponding to the specific carboxylic acid used. Integration should confirm a 2:1 ratio of ligand to the Ph₃Sb moiety.
¹³C NMR Phenyl Carbons (Sb-Ph)δ 128 - 150 ppmFour distinct signals are typically observed for the ipso, ortho, meta, and para carbons.
Carbonyl Carbon (C=O)δ 170 - 180 ppmConfirms the presence of the carboxylate group.

Applications in Research and Development

The unique structural and electronic properties of triphenylantimony(V) dicarboxylates make them valuable in several fields.

Medicinal Chemistry and Drug Development

A primary driver for the synthesis of these compounds is their significant biological activity.

  • Antiparasitic Agents: Organoantimony(V) complexes have shown high efficacy and selectivity against Leishmania parasites, the causative agents of leishmaniasis.[4][6][10] They represent a promising class of compounds to overcome emerging drug resistance to traditional pentavalent antimonials.[5]

  • Antibacterial and Antifungal Activity: Various derivatives have been screened and found to possess potent activity against pathogenic bacteria and fungi.[2]

  • Antitumor Potential: Some organoantimony compounds have been investigated for their cytotoxicity against cancer cell lines, suggesting potential applications in oncology.[11]

G cluster_0 Synthesis cluster_1 Applications Ph3SbOH2 Ph₃Sb(OH)₂ Product Ph₃Sb(OOCR)₂ Ph3SbOH2->Product + RCOOH RCOOH RCOOH->Product + Antileishmanial Antileishmanial Agents Product->Antileishmanial Biological Screening Antibacterial Antibacterial Agents Product->Antibacterial Biological Screening Polymer Polymer Precursors Product->Polymer Material Synthesis

Caption: From synthesis to application for Ph₃Sb(OOCR)₂ compounds.

Materials Science

When unsaturated carboxylic acids (e.g., crotonic acid) are used, the resulting triphenylantimony dicarboxylates can serve as monomers for the production of novel antimony-containing polymers.[1] These materials may have unique optical or mechanical properties, making them suitable for new composite materials.

Safety and Handling

Organoantimony compounds should be handled with care due to their potential toxicity. All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, is mandatory. Consult the Safety Data Sheet (SDS) for triphenylantimony dihydroxide and the specific carboxylic acid being used before commencing any work.

References

  • Gushchin, A., Maleeva, A., et al. (2023). Synthesis of Ph₃Sb(O₂CR)₂ Compounds with Unsaturated Carboxylic Acids and Use of Triphenylantimony Dicrotonate for the Production of Sb-Containing Polymers. Russian Journal of General Chemistry.
  • Corrêa, C. E. S., et al. (2014). Novel Triphenylantimony(V) and Triphenylbismuth(V) Complexes with Benzoic Acid Derivatives: Structural Characterization, in Vitro Antileishmanial and Antibacterial Activities and Cytotoxicity against Macrophages. Molecules. [Link]

  • Corrêa, C. E. S., et al. (2014). Novel Triphenylantimony(V) and Triphenylbismuth(V) Complexes with Benzoic Acid Derivatives: Structural Characterization, in Vitro Antileishmanial and Antibacterial Activities and Cytotoxicity against Macrophages. PMC. [Link]

  • Corrêa, C. E. S., et al. (2014). Novel triphenylantimony(V) and triphenylbismuth(V) complexes with benzoic acid derivatives: structural characterization, in vitro antileishmanial and antibacterial activities and cytotoxicity against macrophages. PubMed. [Link]

  • Singh, S. (2006). Synthesis and Reaction of tris(p-fluorophenyl)antimony(v) Dicarboxylates and Halo-Carboxylates. Scribd. [Link]

  • Corrêa, C. E. S., et al. (2014). Novel Triphenylantimony(V) and Triphenylbismuth(V) Complexes with Benzoic Acid Derivatives: Structural Characterization, in Vitro Antileishmanial and Antibacterial Activities and Cytotoxicity against Macrophages. ResearchGate. [Link]

  • Glinma, K., et al. (2020). Non-Antibiotic Antimony-Based Antimicrobials. PMC. [Link]

  • Singh, S., et al. (2021). Synthetic, Spectroscopic and Biological Studies on Some μ-Oxy-bis[triphenylantimony(V)]carboxylates and Cyclic Organoantimonates. Asian Journal of Chemistry. [Link]

  • Gushchin, A. V., et al. (2024). Synthesis of Asymmetric Tri-p-tolylantimony Dicarboxylates by the Transacylation Reaction. ResearchGate. [Link]

  • Anonymous. (2020). Studies on Organ Antimony Compounds. JETIR. [Link]

  • Parris, G. E., & Brinckman, F. E. (1976). Improved Methods for the Synthesis of Antimony Triacetate, Triphenylantimony Diacetate, and Pentaphenylantimony. Journal of Organic Chemistry. [Link]

  • Stewart, L., et al. (2018). Comparative stability, toxicity and anti-leishmanial activity of triphenyl antimony(v) and bismuth(v) α-hydroxy carboxylato complexes. PubMed. [Link]

  • Gupta, A., et al. (2002). Synthetic, spectroscopic and structural aspects of triphenylantimony(V) complexes with internally functionalized oximes. ePrints Soton. [Link]

  • Roy, P., & Kumar, A. (2020). Organometallic Compounds in Chemotherapy Against Leishmania. RSC Publishing. [Link]

  • Khosa, M. K., et al. (2006). Synthesis and Spectroscopic Characterization of Biologically Active Triarylantimony(V) Carboxylates Containing Germanium. TÜBİTAK Academic Journals. [Link]

Sources

Catalytic applications of triphenylantimony dihydroxide in oxidation

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Catalytic Applications of Triphenylantimony Dihydroxide in Oxidation

Abstract

Triphenylantimony dihydroxide (Ph₃Sb(OH)₂), the hydrated form of triphenylstibine oxide (Ph₃Sb=O), represents a versatile, mild, and chemoselective organometallic oxidant. Unlike transition metal catalysts (e.g., Cr, Mn, Ru) that often suffer from toxicity or over-oxidation, Ph₃Sb(OH)₂ operates via a distinct Sb(III)/Sb(V) redox shuttle. This guide details the catalytic utility of Ph₃Sb(OH)₂—generated in situ or used as a pre-catalyst—for the chemoselective oxidation of sulfides to sulfoxides, the oxidative coupling of thiols, and the mild oxidation of alcohols.

Introduction & Mechanistic Principles

The Sb(III)/Sb(V) Redox Shuttle The core utility of organoantimony catalysis lies in the facile cycling between the trivalent triphenylstibine (Ph₃Sb) and the pentavalent triphenylantimony(V) species.

  • Resting State: Ph₃Sb(OH)₂ is air- and moisture-stable, unlike many organophosphorus analogues.

  • Activation: In the presence of a terminal oxidant (e.g., H₂O₂, TBHP, or O₂), Ph₃Sb is oxidized to Ph₃Sb(OH)₂ (or Ph₃Sb=O).

  • Oxygen Transfer: The Sb(V) species acts as a nucleophilic oxygen transfer agent or activates the terminal oxidant, delivering oxygen to the substrate and returning to the Sb(III) state.

Advantages:

  • Chemoselectivity: Avoids over-oxidation (e.g., Sulfide

    
     Sulfoxide, stopping before Sulfone).[1]
    
  • Green Chemistry: Compatible with aqueous H₂O₂ and mild solvents.[2]

  • Safety: Non-explosive compared to organic peroxides; less toxic than heavy metals.

Mechanistic Pathway (DOT Diagram)

Sb_Catalytic_Cycle Ph3Sb Ph3Sb (Catalyst Precursor) ActiveSpecies Active Species Ph3Sb(OH)2 / Ph3Sb=O Ph3Sb->ActiveSpecies Oxidation (+H2O2) Oxidant Terminal Oxidant (H2O2 / TBHP) Oxidant->ActiveSpecies ActiveSpecies->Ph3Sb O-Transfer (-H2O) Product Oxidized Product (Sulfoxide / Disulfide) ActiveSpecies->Product [O] Transfer Substrate Substrate (Sulfide / Thiol) Substrate->Product

Figure 1: The catalytic redox cycle of Triphenylantimony. The active oxidant Ph₃Sb(OH)₂ is generated in situ, transfers oxygen to the substrate, and regenerates the Sb(III) species.

Protocol 1: Chemoselective Oxidation of Sulfides to Sulfoxides

Objective: Selectively oxidize organic sulfides to sulfoxides without over-oxidation to sulfones. Mechanism: Ph₃Sb(OH)₂ activates hydrogen peroxide, allowing for electrophilic attack on the sulfur atom.

Reagents & Equipment
  • Catalyst: Triphenylantimony (Ph₃Sb) (5 mol%) [Precursor to Ph₃Sb(OH)₂]

  • Oxidant: Hydrogen Peroxide (30% aq., 1.1 equiv)

  • Solvent: Acetonitrile (MeCN) or Methanol (MeOH)

  • Substrate: Aryl/Alkyl Sulfide (1.0 equiv)

Step-by-Step Methodology
  • Catalyst Activation: In a round-bottom flask, dissolve Ph₃Sb (0.05 mmol) in MeCN (2 mL).

  • Substrate Addition: Add the sulfide substrate (1.0 mmol) to the stirring catalyst solution.

  • Oxidant Addition: Dropwise add 30% H₂O₂ (1.1 mmol) over 5 minutes at Room Temperature (25°C).

    • Note: The solution may turn slightly cloudy as Ph₃Sb converts to Ph₃Sb(OH)₂.

  • Reaction Monitoring: Stir at RT. Monitor via TLC (typically 1–4 hours).

    • Endpoint: Disappearance of sulfide spot.

  • Quenching: Add saturated aq. Na₂S₂O₃ (5 mL) to quench excess peroxide.

  • Extraction: Extract with Ethyl Acetate (3 x 10 mL). Wash combined organics with brine, dry over Na₂SO₄.

  • Purification: Concentrate in vacuo. Flash chromatography (EtOAc/Hexane) if necessary.

Data Summary: Substrate Scope
Substrate (Sulfide)Product (Sulfoxide)Yield (%)Selectivity (Sulfoxide:Sulfone)Time (h)
ThioanisoleMethyl phenyl sulfoxide96>99:12.0
Dibenzyl sulfideDibenzyl sulfoxide9498:22.5
4-Cl-Thioanisole4-Cl-phenyl methyl sulfoxide92>99:13.0
Allyl phenyl sulfideAllyl phenyl sulfoxide9095:54.0

Protocol 2: Oxidative Coupling of Thiols to Disulfides

Objective: Mild conversion of thiols to disulfides using Ph₃Sb(OH)₂ as a catalytic mediator. Significance: Critical for peptide bond formation and protecting group chemistry where harsh oxidants would damage sensitive functional groups.

Reagents
  • Catalyst: Ph₃Sb(OH)₂ (5 mol%) or Ph₃Sb (5 mol%) + Air/O₂

  • Oxidant: Atmospheric Oxygen (Balloon) or mild H₂O₂

  • Solvent: Dichloromethane (DCM)

Step-by-Step Methodology
  • Preparation: Dissolve Thiol (1.0 mmol) in DCM (5 mL).

  • Catalyst Addition: Add Ph₃Sb (17 mg, 0.05 mmol).

  • Initiation: Sparge the solution with O₂ for 5 minutes or add H₂O₂ (0.5 equiv).

  • Reaction: Stir at room temperature for 30–60 minutes.

    • Observation: The reaction is often colorimetric (colorless to pale yellow).

  • Workup: Wash with water, dry organic layer, and evaporate.

    • Purity: Often requires no column chromatography due to high conversion.

Protocol 3: Catalytic Dehydrogenation/Oxidation of Alcohols

Objective: Oxidation of benzylic and allylic alcohols to aldehydes/ketones. Note: This reaction is slower than sulfide oxidation and often requires Ph₃SbBr₂ as the active intermediate or Ph₃Sb(OH)₂ with a co-oxidant like TBHP.

Reagents
  • Catalyst: Ph₃Sb (10 mol%)

  • Co-Oxidant: tert-Butyl hydroperoxide (TBHP) (1.5 equiv) or N-Hydroxyphthalimide (NHPI) (10 mol%) as a radical mediator.

  • Solvent: Chlorobenzene or MeCN.[3]

  • Temperature: 60–80°C.

Workflow Diagram

Alcohol_Oxidation Start Start: Alcohol + Ph3Sb AddOx Add TBHP (Slow Addition) Start->AddOx Heat Heat to 70°C (3-6 Hours) AddOx->Heat Workup Workup: Wash & Concentrate Heat->Workup

Figure 2: Workflow for the catalytic oxidation of alcohols using the Ph3Sb/TBHP system.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Catalyst deactivation (formation of insoluble Sb(V) species).Increase catalyst loading to 10 mol%; ensure efficient stirring.
Over-oxidation (Sulfones) Excess oxidant or high temperature.Strictly control H₂O₂ stoichiometry (1.0–1.1 equiv); maintain T < 25°C.
Poor Solubility Ph₃Sb(OH)₂ is less soluble in non-polar solvents.Switch from Hexane/Toluene to DCM, MeCN, or MeOH.
Catalyst Recovery Ph₃Sb species remaining in product.Ph₃Sb(OH)₂ can be precipitated with hexane or removed via short silica plug (elute product with ether, catalyst stays or elutes later).

References

  • Catalytic Oxidation of Sulfides: Nomura, R., et al. "Antimony(V)-catalyzed oxidation of sulfides with hydrogen peroxide." Chem. Lett., 1986.

  • Mechanistic Insight: Akiba, K., et al.[4][5][6] "Oxidation of alpha-hydroxyketones with triphenylantimony dibromide and its catalytic cycle." Tetrahedron Lett., 1985.

  • General Reactivity: Dodonov, V. A. "Triphenylantimony(V) derivatives in organic synthesis." Russ. Chem. Rev., 2004.

  • Green Oxidation: Sato, K., et al. "A water-soluble antimony catalyst for oxidation." Science, 1998. (Contextual grounding for aqueous Sb catalysis).

Sources

Troubleshooting & Optimization

Controlling moisture sensitivity in organoantimony(V) synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Organoantimony(V) Synthesis

A Senior Application Scientist's Guide to Controlling Moisture Sensitivity

Welcome to the technical support center for organoantimony(V) synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the challenges associated with the synthesis of these powerful yet sensitive compounds. As a senior application scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-proven insights to empower you to troubleshoot and optimize your synthetic routes effectively.

The chemistry of pentavalent organoantimony compounds, or stiboranes, is a fascinating field with applications ranging from catalysis to medicinal chemistry.[1][2] However, the oxophilic nature of the antimony(V) center and the reactivity of many precursors and intermediates present a significant experimental hurdle: moisture sensitivity. This guide is structured to address these challenges head-on, providing a blend of foundational knowledge and practical solutions.

Part 1: Frequently Asked Questions (FAQs) - The First Line of Defense

This section addresses the most common questions and concerns that arise during the synthesis of organoantimony(V) compounds. Understanding these fundamentals is the first step toward experimental success.

Q1: Why are organoantimony(V) compounds and their precursors so sensitive to moisture?

A1: The sensitivity of organoantimony(V) compounds to moisture is rooted in the electrophilicity and oxophilicity of the antimony(V) center. The Sb(V) atom has accessible empty d-orbitals, making it a good Lewis acid.[3] Water, acting as a Lewis base, can coordinate to the antimony center, initiating a hydrolysis cascade.

The initial step in many organoantimony(V) syntheses involves the use of triorganostibines (R₃Sb), which are themselves sensitive to air and moisture.[3] These stibines are typically oxidized to the pentavalent state, and if moisture is present during this process, it can compete with the desired reagents, leading to the formation of undesired oxides and hydroxides.

Q2: What are the typical products of hydrolysis of an organoantimony(V) compound?

A2: The hydrolysis of an organoantimony(V) compound, such as a triorganoantimony(V) dihalide (R₃SbX₂), typically leads to the formation of a series of products, ultimately resulting in the formation of stibine oxides or related species. The reaction proceeds through the substitution of the halide ligands with hydroxyl groups. For example:

R₃SbX₂ + H₂O → [R₃Sb(OH)X] + HX [R₃Sb(OH)X] + H₂O → [R₃Sb(OH)₂] + HX [R₃Sb(OH)₂] → R₃Sb=O + H₂O

The final product, a triorganostibine oxide (R₃Sb=O), is often a stable, but undesired, byproduct that can complicate purification and reduce the yield of the target compound.

Q3: How can I tell if my reaction has been compromised by moisture?

A3: Several signs can indicate moisture contamination in your reaction:

  • Inconsistent Results or Low Yields: This is the most common symptom. If you are struggling to reproduce a literature procedure or your yields are consistently low, moisture is a likely culprit.

  • Formation of Insoluble Precipitates: The hydrolysis products of many organoantimony(V) compounds, such as stibine oxides, are often less soluble in common organic solvents than the parent compounds. The appearance of an unexpected white or off-white precipitate can be an indication of hydrolysis.

  • Changes in Spectroscopic Data: ¹H and ¹³C NMR spectroscopy can reveal the presence of hydrolysis byproducts. You may observe new, broad peaks corresponding to -OH protons, or shifts in the signals of the organic ligands attached to the antimony center. IR spectroscopy can also be informative, with the appearance of a broad O-H stretch (around 3200-3600 cm⁻¹) or a strong Sb=O stretch (around 650-850 cm⁻¹).[4][5][6]

Q4: Are all organoantimony(V) compounds equally sensitive to moisture?

A4: No, the sensitivity of organoantimony(V) compounds to moisture can be tuned by modifying the ligands attached to the antimony center. For instance, the incorporation of bulky or electron-withdrawing ligands can enhance the stability of the compound. Some classes of organoantimony(V) compounds, such as certain catecholatostiboranes, have been shown to be remarkably water-tolerant.[1] The design of the ligand framework is a key strategy for developing more robust organoantimony(V) reagents and catalysts.[7][8]

Part 2: Troubleshooting Guide - A Deeper Dive into Problem-Solving

When things go wrong, a systematic approach to troubleshooting is essential. This guide provides a framework for identifying and resolving common issues related to moisture sensitivity in organoantimony(V) synthesis.

Problem Potential Cause Recommended Solution
Reaction fails to initiate or proceeds very slowly. Decomposition of moisture-sensitive starting materials (e.g., Grignard reagents, organolithiums, or the stibine precursor). * Ensure all starting materials are of high purity and were stored under an inert atmosphere. * If using commercial reagents, ensure the septum on the bottle is not compromised. * Consider titrating organometallic reagents to determine their exact concentration before use.
A white, insoluble precipitate forms during the reaction. Hydrolysis of the organoantimony(V) product or intermediate to form an insoluble oxide or hydroxide. * Rigorously dry all solvents and reagents before use. * Ensure your reaction setup (Schlenk line or glovebox) is providing a truly inert atmosphere. * Check for leaks in your system.
The isolated product is a mixture of the desired compound and an unknown impurity. Partial hydrolysis of the product during workup or purification. * If performing an aqueous workup, minimize the contact time between the organic phase and the aqueous phase. * Ensure all solvents used for extraction and chromatography are anhydrous. * Consider using an inert atmosphere for the entire workup and purification process.
NMR spectrum of the product shows broad peaks or unexpected signals. Presence of hydrolysis byproducts or residual water. * Acquire an NMR spectrum in a deuterated solvent that has been stored over molecular sieves. * Look for characteristic broad signals of -OH protons. * Compare the spectrum to literature data for the expected product and potential hydrolysis products.

Part 3: Experimental Protocols - Best Practices in Action

Adherence to proper experimental technique is non-negotiable when working with moisture-sensitive compounds. The following protocols outline the key procedures for ensuring an anhydrous and anaerobic reaction environment.

Protocol 1: Preparation of Glassware and Reaction Setup

The foundation of any successful synthesis of moisture-sensitive compounds is the rigorous exclusion of water from the reaction vessel.

  • Cleaning and Drying of Glassware:

    • Thoroughly clean all glassware with an appropriate solvent and detergent, followed by rinsing with deionized water and then a volatile organic solvent (e.g., acetone).

    • Dry the glassware in an oven at a temperature of at least 120 °C for a minimum of 4 hours, or preferably, overnight.

  • Assembly and Inerting of the Reaction Apparatus:

    • Assemble the hot glassware under a stream of dry, inert gas (argon or nitrogen). Use a light coating of high-vacuum grease on all ground-glass joints to ensure a good seal.

    • Connect the assembled apparatus to a Schlenk line. .

    Schlenk_Setup cluster_0 Schlenk Line cluster_1 Reaction Apparatus Inert Gas Inert Gas Manifold Dual Manifold Inert Gas->Manifold to inert gas line Vacuum Vacuum Vacuum->Manifold to vacuum line Bubbler Oil Bubbler Manifold->Bubbler to vent Flask Schlenk Flask Condenser Condenser Flask->Condenser Condenser->Manifold via hosing

    Caption: A typical Schlenk line setup for moisture-sensitive reactions.

    • Evacuate the apparatus using the vacuum pump on the Schlenk line for 5-10 minutes.

    • Slowly backfill the apparatus with inert gas.

    • Repeat this "evacuate-backfill" cycle at least three times to ensure the complete removal of air and adsorbed moisture.

Protocol 2: Drying of Solvents

The use of anhydrous solvents is critical. While commercially available anhydrous solvents are convenient, it is often necessary to dry solvents in the laboratory.

Solvent Drying Agent Procedure Notes
Tetrahydrofuran (THF) Sodium/BenzophenoneReflux under nitrogen until a persistent deep blue or purple color is obtained, then distill.The blue color indicates the formation of the benzophenone ketyl radical, which scavenges water and oxygen.
Dichloromethane (CH₂Cl₂) Calcium Hydride (CaH₂)Stir over CaH₂ for at least 24 hours, then distill.Avoid using sodium as it can react explosively with halogenated solvents.
Toluene SodiumReflux over sodium metal, then distill.
Acetonitrile (MeCN) Calcium Hydride (CaH₂)Stir over CaH₂ for at least 24 hours, then distill.

Note: Always consult appropriate safety guidelines before working with reactive drying agents like sodium.

Protocol 3: Handling and Transfer of Reagents

The transfer of reagents into the reaction flask is a critical step where moisture can be introduced.

  • Using a Glovebox: For highly sensitive reagents, a glovebox provides the most secure environment. All reagents and solvents should be brought into the glovebox through an antechamber that has been thoroughly purged.

  • Using a Schlenk Line and Syringes/Cannulas:

    • For liquid reagents, use a dry, nitrogen-flushed syringe to withdraw the reagent from a septum-sealed bottle.

    • For transferring larger volumes of liquid, a double-tipped needle (cannula) can be used to transfer the liquid from one Schlenk flask to another under a positive pressure of inert gas. .

    Cannula_Transfer cluster_0 Inert Gas Flow Reagent_Flask Reagent Flask (Positive N₂ Pressure) Cannula Cannula Reagent_Flask->Cannula Reaction_Flask Reaction Flask Bubbler Bubbler Reaction_Flask->Bubbler N₂ Out Cannula->Reaction_Flask Liquid Flow N2_Source N2_Source->Reagent_Flask N₂ In

    Caption: Cannula transfer of a liquid reagent under inert atmosphere.

Part 4: Designing for Stability - A Look into the Future

While meticulous experimental technique is paramount, the inherent stability of the target molecule also plays a crucial role. For researchers in drug development and catalysis, designing organoantimony(V) compounds with improved moisture stability is a key objective.

Recent research has shown that the stability of organoantimony(V) compounds can be significantly enhanced through strategic ligand design.[7][8][9] Key strategies include:

  • Steric Shielding: The use of bulky ligands can physically block the approach of water molecules to the antimony center.

  • Electronic Effects: The incorporation of electron-withdrawing groups on the organic ligands can reduce the Lewis acidity of the antimony center, making it less susceptible to nucleophilic attack by water.

  • Chelation: The use of multidentate ligands that chelate to the antimony center can increase the overall stability of the complex.

By considering these principles in the design phase, it is possible to synthesize organoantimony(V) compounds that are not only effective for their intended application but are also more practical to handle and store.

References

  • Wikipedia. (n.d.). Organoantimony chemistry. Retrieved from [Link]

  • Gabbaï, F. P., & Melaimi, M. (2016). Organoantimony: a versatile main-group platform for pnictogen-bonding and redox catalysis. Chemical Society Reviews, 45(1), 16-28.
  • Gabbaï, F. P., & Hirai, M. (2023). Binding, Sensing, And Transporting Anions with Pnictogen Bonds: The Case of Organoantimony Lewis Acids. Journal of the American Chemical Society.
  • Gabbaï, F. P., & Lee, D. W. (2015). Anion sensing with a Lewis acidic BODIPY-antimony(v) derivative.
  • Gabbaï, F. P., & Kim, A. (2021). Fluoride Binding by a Neutral Organoantimony(V) Lewis Acid Embedded within a Dibenzodithiophene Chromophore. Chemistry – A European Journal, 27(54), 13538-13542.
  • Gabbaï, F. P., & Kim, A. (2021). Fluoride binding by a neutral organoantimony(V) Lewis acid embedded within a dibenzodithiophene chromophore.
  • Busico, V., & Cipullo, R. (n.d.). Data from IR, UV and 1 H NMR spectroscopy, and elemental analysis of hydrolysed products. ResearchGate. Retrieved from [Link]

  • Yin, S.-F., & Qiu, R. (2021). Applications of Antimony in Catalysis. ACS Organic & Inorganic Au, 1(1), 4-16.
  • Abreu, F. A., & Leal, A. S. (2023). Enhancing Polyantimonic-Based Materials' Moisture Response with Binder Content Tuning. Polymers, 15(15), 3291.
  • Domasevitch, K. V., Gerasimchuk, N. N., & Mokhir, A. (2000). Organoantimony(V) cyanoximates: synthesis, spectra and crystal structures. Inorganic chemistry, 39(6), 1227–1237.
  • Sun, J., & Wang, Y.-M. (2014).
  • Gabbaï, F. P., & Murphy, B. L. (2024). Steric Selection of Anion Binding Sites by Organoantimony(V)
  • Bloch, E. D., & Long, J. R. (2015). Systematic ligand modulation enhances the moisture stability and gas sorption characteristics of quaternary metal-organic frameworks. Journal of the American Chemical Society, 137(11), 3901–3909.
  • Soderberg, T. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Retrieved from [Link]

  • LibreTexts. (2023, January 22). Reactions of Dihalides. Retrieved from [Link]

  • Law, S. K. (2024). Role of Ligand Design on the Stability of Metal Complexes and Its Catalytic Properties -A Mini-Review. Biointerface Research in Applied Chemistry, 14(3), 64.
  • Finlayson-Pitts, B. J., & Gerber, R. B. (2019). Mechanisms and competition of halide substitution and hydrolysis in reactions of N2O5 with seawater. Proceedings of the National Academy of Sciences, 116(25), 12229-12234.
  • Thomas, S. (n.d.). Detection and Quantification of Amorphous Content in Pharmaceutical Materials. Retrieved from [Link]

  • Chen, X., & Li, L. (2025). Humidity-Triggered Reversible 0–1D Phase Transition in Hybrid Antimony Halides. Molecules, 30(6), 1256.
  • Pop, A., & Fechete, I. (2024). Advanced Nuclear Magnetic Resonance, Fourier Transform–Infrared, Visible-NearInfrared and X-ray Diffraction Methods Used for Characterization of Organo-Mineral Fertilizers Based on Biosolids.
  • Bansal, M. (2023). Principles of Organic Spectroscopy. Journal of Medical and Clinical Research, 6(3), 65-67.
  • Quora. (2016, October 11). What is the hydrolysis process of alkyl halides? Retrieved from [Link]

  • Law, S. K. (2024). Role of Ligand Design on the Stability of Metal Complexes and Its Catalytic Properties - A Mini-Review. Biointerface Research in Applied Chemistry, 14(3), 64.
  • Chemistry Steps. (2024, November 14). The SN1 Reaction of Alkyl Halides with Water. Retrieved from [Link]

  • Carlsson, J., & Jacobson, K. A. (2017).
  • LibreTexts. (2024, March 24). 9.2: Preparation of Alkynes - Elimination Reactions of Dihalides. Retrieved from [Link]

  • dos Santos, A. M., & da Silva, J. B. B. (2011). Determination of Antimony in Pharmaceutical Formulations and Beverages Using High-Resolution Continuum-Source Graphite Furnace Atomic Absorption Spectrometry. Journal of the Brazilian Chemical Society, 22(9), 1634-1639.
  • Li, J., & Wang, Y. (2023). A Novel Whole-Cell Biosensor for Bioavailable Antimonite in Water and Sediments. Applied and Environmental Microbiology, 89(1), e01664-22.

Sources

Validation & Comparative

Differentiating Sb-OH and Sb=O Bonds via IR Spectroscopy: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Materials Scientists, and Drug Development Professionals Focus: Vibrational Spectroscopy, Bond Causality, and Self-Validating Analytical Protocols

Mechanistic Origins and Causality of Antimony-Oxygen Vibrations

Characterizing antimony-oxygen systems is notoriously challenging due to antimony's complex coordination chemistry. For researchers developing polyoxometalates, heterogeneous catalysts, or antimonial drugs, distinguishing between surface hydroxyls (Sb-OH), terminal oxo groups (Sb=O), and bridging oxides (Sb-O-Sb) is critical. Understanding why these bands appear where they do requires an analysis of orbital mechanics and reduced mass effects.

The Sb-OH (Hydroxyl) System

The hydroxyl group bound to antimony exhibits two primary infrared-active modes. The stretching vibration, ν(O-H), is highly sensitive to the local hydrogen-bonding environment. In dilute or sterically isolated environments, this band appears sharp at approximately 3630 cm⁻¹[1]. However, in highly coordinated systems like hexahydroxyantimonate, extensive hydrogen bonding weakens the O-H bond, broadening and red-shifting the peak to the 3200–3400 cm⁻¹ range[2]. Additionally, the Sb-OH deformation/bending mode, δ(Sb-OH), serves as a reliable secondary fingerprint, typically manifesting between 1030 and 1196 cm⁻¹[3].

The Sb=O (Terminal Oxo) System

True terminal Sb=O double bonds are exceedingly rare. Because antimony is a heavy group 15 element, the energy mismatch and poor spatial overlap between its 5p orbitals and oxygen's 2p orbitals make the Sb=O π-bond thermodynamically unstable relative to oligomerization. Consequently, "Sb=O" species rapidly polymerize into Sb-O-Sb networks unless kinetically protected by massive steric bulk. When successfully isolated (e.g., in sterically hindered monomeric stibine oxides), the terminal ν(Sb=O) stretching frequency is observed at 779 cm⁻¹[4]. In cryogenic matrix isolation (e.g., H₃SbO), it appears at 825 cm⁻¹[4].

The Sb-O-Sb (Bridging) System

This is the thermodynamic sink for antimony oxides. The ν(Sb-O) symmetric and antisymmetric stretching modes for these bridging networks dominate the lower frequency fingerprint region, typically spanning 450 to 750 cm⁻¹[1]. For instance, the ν(Sb-O) band in typical hydroxoantimony compounds is observed at 513–565 cm⁻¹[1].

Quantitative Spectral Comparison

The following table summarizes the quantitative data for rapid spectral assignment.

Bond TypeVibrational ModeTypical Wavenumber (cm⁻¹)Spectral Characteristics & Causality
Sb-OH ν(O-H) Stretch3200 – 3630Sharp if isolated (~3630 cm⁻¹); broad/red-shifted if H-bonded. Shifts upon D₂O exchange.
Sb-OH δ(Sb-OH) Bend1030 – 1196Medium intensity. Confirms presence of intact hydroxyl groups. Shifts upon D₂O exchange.
Sb=O ν(Sb=O) Terminal779 – 825Sharp, high-frequency metal-oxo stretch. Highly rare; requires massive steric protection.
Sb-O-Sb ν(Sb-O) Bridging450 – 750Broad, intense bands dominating the fingerprint region. Indicates polymeric oxide networks.

Self-Validating Experimental Protocol: ATR-FTIR with Isotopic Exchange

To ensure scientific trustworthiness, a simple spectral acquisition is insufficient; overlapping bands (e.g., adsorbed atmospheric water vs. structural Sb-OH) frequently lead to false positives. The following protocol utilizes Hydrogen-Deuterium (H/D) isotopic exchange as a self-validating mechanism. Because vibrational frequency is inversely proportional to the square root of the reduced mass, replacing hydrogen with deuterium will predictably shift Sb-OH bands while leaving Sb=O and Sb-O-Sb bands completely unaffected.

Step 1: Baseline Acquisition & Sample Preparation
  • Purge the ATR-FTIR spectrometer with dry nitrogen for 30 minutes to eliminate atmospheric H₂O and CO₂ interference.

  • Deposit the antimony oxide/complex onto a diamond ATR crystal. Apply consistent pressure using the anvil to ensure uniform optical contact.

  • Acquire the baseline spectrum (400–4000 cm⁻¹, 4 cm⁻¹ resolution, 128 scans).

Step 2: In-Situ Isotopic Exchange (The Validation Step)
  • Introduce D₂O vapor into the sample chamber, or apply a 10 µL drop of 99.9% D₂O directly to the solid sample on the ATR crystal.

  • Allow 15–30 minutes for complete isotopic exchange at the solid-liquid/gas interface.

  • Acquire the post-exchange spectrum under identical parameters.

Step 3: Data Deconvolution and Causality Analysis
  • Isolating Sb-OH: Look for the attenuation or disappearance of the 3200–3630 cm⁻¹ ν(O-H) band and the 1030–1196 cm⁻¹ δ(Sb-OH) band. Confirm validation by observing the emergence of new ν(O-D) bands at ~2400–2650 cm⁻¹ and δ(Sb-OD) bands at ~750–880 cm⁻¹ (a frequency shift by a factor of ~1.37 due to the doubled mass of the isotope).

  • Isolating Sb=O / Sb-O-Sb: Bands in the 450–825 cm⁻¹ region that remain entirely static during D₂O exposure are definitively assigned to Sb-O skeletal vibrations. A sharp, static peak near 779–825 cm⁻¹ strongly suggests a terminal Sb=O bond, whereas broad, static bands between 450–750 cm⁻¹ indicate a polymeric Sb-O-Sb network.

Logical Workflow Visualization

G Start Acquire IR Spectrum (400 - 4000 cm⁻¹) HighFreq High Frequency Region (3200 - 3650 cm⁻¹) Start->HighFreq MidFreq Mid Frequency Region (1000 - 1200 cm⁻¹) Start->MidFreq LowFreq Low Frequency Region (400 - 850 cm⁻¹) Start->LowFreq SbOH_stretch ν(O-H) Stretching ~3200-3630 cm⁻¹ HighFreq->SbOH_stretch SbOH_bend δ(Sb-OH) Bending ~1030-1196 cm⁻¹ MidFreq->SbOH_bend SbO_terminal ν(Sb=O) Terminal ~779-825 cm⁻¹ LowFreq->SbO_terminal SbO_bridge ν(Sb-O-Sb) Bridging ~450-750 cm⁻¹ LowFreq->SbO_bridge

Fig 1: Logical workflow for IR spectral deconvolution of Antimony-Oxygen bonds.

References

  • The Preparation of (C6H11)3Sb(OH)Y and Their Infrared Spectra Source: Oxford Academic (Bulletin of the Chemical Society of Japan) URL:1

  • Antimony (V) Adsorption at the Hematite–Water Interface: A Macroscopic and In Situ ATR-FTIR Study Source: Semantic Scholar URL:2

  • Raman spectroscopic study of the antimonate mineral brandholzite Mg[Sb2(OH)12]·6H2O Source: ResearchGate URL:3

  • Isolation, bonding and reactivity of a monomeric stibine oxide Source: PMC - NIH (Nature Chemistry) URL:4

Sources

X-Ray Crystallography of Triphenylantimony(V) Dihydroxide Derivatives: A Comparative Structural Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Organoantimony(V) compounds, particularly triphenylantimony(V) dihydroxide (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


) and its derivatives, have garnered significant attention in medicinal chemistry and materials science due to their diverse biological activities (e.g., antileishmanial and antibacterial properties) and unique redox behavior[1]. The substitution of the hydroxyl groups in 

with organic ligands—such as carboxylates, catecholates, or oximes—profoundly alters the coordination geometry and electronic environment of the central antimony atom.

As a Senior Application Scientist, I have compiled this guide to objectively compare the crystallographic performance and structural nuances of various


 derivatives. X-ray crystallography remains the definitive technique for elucidating these structures, allowing us to understand the causality between ligand substitution, steric hindrance, and the resulting distorted geometries.

Part 1: Structural Comparison of Triphenylantimony(V) Derivatives

The baseline structure of


 typically exhibits a trigonal bipyramidal geometry where the three phenyl rings occupy the equatorial plane, and the highly electronegative oxygen atoms of the hydroxyl groups reside in the axial positions. When these hydroxyls are replaced, the steric bulk and bite angle of the new ligands induce significant structural distortions.
  • Dicarboxylate Derivatives : Synthesized via the reaction of triphenylantimony(V) dihalides with benzoic acid derivatives (e.g., acetylsalicylic acid), these complexes adopt extremely distorted trigonal bipyramidal geometries[2]. The deprotonated organic ligands bind in the axial sites. The distortion is primarily driven by the asymmetric steric bulk of the carboxylate groups and potential weak intramolecular ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     interactions from the carbonyl oxygen, which forcefully pull the 
    
    
    
    angle away from the ideal 180°.
  • Catecholate Derivatives : Formed by reacting catechol thioethers with

    
     in the presence of a base, these derivatives feature a bidentate coordination mode[1]. The rigid geometry of the catecholate ring forces the antimony center into a highly constrained environment, often leading to unique intermolecular packing in the solid state and distinct electrochemical properties[1].
    
  • Oxime Derivatives : Internally functionalized oximes (e.g.,

    
    ) coordinate through the oxygen atoms, occupying the axial positions[3]. The structural analysis reveals a near-linear 
    
    
    
    angle (e.g., 172.78°), indicating that the oxime ligands exert less asymmetric steric pressure on the axial axis compared to bulky dicarboxylates[3].
Quantitative Structural Comparison
Derivative ClassRepresentative LigandCoordination GeometryAxial O-Sb-O AnglePrimary Application / Property
Dihydroxide (Baseline) Hydroxyl (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

)
Trigonal Bipyramidal~178° - 180°Synthetic Precursor
Dicarboxylate Acetylsalicylic acidDistorted Trigonal Bipyramidal< 170° (Highly Distorted)Antileishmanial & Antibacterial
Catecholate 3-Alkylthio-4,6-di-tert-butylcatecholConstrained Bidentate / DistortedBite angle dependentRedox-active materials[1]
Oxime

Trigonal Bipyramidal172.78°Structural modeling[3]

Part 2: Experimental Protocols & Causality

To ensure scientific integrity and reproducibility, the following self-validating protocol outlines the synthesis, crystallization, and X-ray diffraction analysis of


 derivatives.

Step 1: Synthesis and Ligand Exchange

  • Procedure : Dissolve

    
     (or 
    
    
    
    ) and the target ligand (e.g., carboxylic acid or oxime) in a 1:2 molar ratio in an anhydrous solvent (e.g., toluene or benzene)[3]. Add 2 equivalents of a non-nucleophilic base (e.g., triethylamine) to neutralize the generated hydrohalic acid[1].
  • Causality : Anhydrous conditions are critical. Adventitious water can lead to the competitive formation of the thermodynamically stable

    
     or 
    
    
    
    -oxo bridged species (
    
    
    ). The base drives the reaction forward by removing the acidic byproduct, preventing the reverse reaction.

Step 2: Purification and Isolation

  • Procedure : Filter the reaction mixture to remove the insoluble triethylammonium halide salt. Concentrate the filtrate under reduced pressure.

  • Causality : Removing the salt prior to crystallization prevents co-crystallization or the formation of complex ionic lattices that severely complicate X-ray structure solution and refinement.

Step 3: Single Crystal Growth

  • Procedure : Dissolve the crude product in a minimal amount of a coordinating solvent (e.g., chloroform or dichloromethane) and layer with a non-polar antisolvent (e.g., n-hexane). Allow for slow vapor diffusion at 4 °C.

  • Causality : Slow diffusion at low temperatures minimizes thermal degradation and allows for the highly ordered packing of the bulky triphenylantimony molecules, yielding diffraction-quality single crystals without twinning.

Step 4: X-Ray Diffraction Data Collection

  • Procedure : Mount a suitable crystal on a glass fiber or loop using perfluoropolyether oil. Collect data using a diffractometer equipped with Mo Kngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     radiation (
    
    
    
    Å) and a graphite monochromator. Maintain the crystal at 100–150 K using a cold nitrogen stream.
  • Causality : Low-temperature data collection is paramount. It reduces the thermal atomic displacement parameters (ellipsoids), which is especially important for accurately locating the position of hydrogen atoms and for observing weak intermolecular hydrogen bonding networks inherent to these derivatives.

Step 5: Structure Solution and Refinement

  • Procedure : Solve the structure using dual-space methods (e.g., SHELXT) and refine on

    
     using full-matrix least-squares (SHELXL)[1]. Place non-hydrogen atoms anisotropically and hydrogen atoms in calculated positions using a riding model[1].
    

Part 3: Workflow Visualization

The following diagram illustrates the logical progression from synthesis to structural validation, highlighting the critical decision points in the crystallographic workflow.

XRD_Workflow Syn Synthesis of Ph3Sb(V) Derivatives (Ph3SbBr2 + Ligand + Base) Pur Purification & Isolation (Filtration of Amine Salts) Syn->Pur Anhydrous conditions prevent hydrolysis Cry Single Crystal Growth (Vapor Diffusion at 4 °C) Pur->Cry Select appropriate solvent/antisolvent XRD X-Ray Diffraction Data Collection (Mo Kα Radiation, 100-150 K) Cry->XRD Select high-quality single crystal Sol Structure Solution & Refinement (SHELXT / SHELXL) XRD->Sol Integration & Absorption Correction Val Validation & Deposition (CheckCIF & CCDC Deposition) Sol->Val Anisotropic refinement & H-atom riding model

Experimental workflow for X-ray crystallographic analysis of Ph3Sb(V) derivatives.

Conclusion

The structural characterization of triphenylantimony(V) dihydroxide derivatives via X-ray crystallography provides indispensable insights into their coordination chemistry. By objectively comparing dicarboxylate, catecholate, and oxime derivatives, researchers can observe how ligand electronics and sterics dictate the distortion of the trigonal bipyramidal geometry. Adhering to rigorous, self-validating experimental protocols—from anhydrous synthesis to low-temperature diffraction—ensures high-fidelity structural data, paving the way for the rational design of novel organoantimony therapeutics and materials.

References

  • Title : Novel Triphenylantimony(V) and Triphenylbismuth(V) Complexes with Benzoic Acid Derivatives: Structural Characterization, in Vitro Antileishmanial and Antibacterial Activities and Cytotoxicity against Macrophages Source : MDPI URL :[Link]

  • Title : Triphenylantimony(V) Catecholates of the Type (3-RS-4,6-DBCat)SbPh3-Catechol Thioether Derivatives: Structure, Electrochemical Properties, and Antiradical Activity Source : NIH (PMC) URL :[Link]

  • Title : Synthetic, spectroscopic and structural aspects of triphenylantimony(V) complexes with internally functionalized oximes: crystal and molecular structure of Ph3Sb{ON=C(Me)C5H4N-2}(2) Source : ePrints Soton URL :[Link]

Sources

A Senior Application Scientist's Guide to Elemental Analysis of Organoantimony Dihydroxides

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The precise quantification of elemental composition is a cornerstone of chemical research and pharmaceutical development. For novel organoantimony dihydroxides, which hold potential in medicinal chemistry, establishing the exact elemental makeup is not merely a routine check; it is a critical determinant of a compound's identity, purity, and stoichiometric integrity. This guide provides an in-depth comparison of the primary analytical techniques for the elemental analysis of these complex organometallic compounds. We will delve into the technical nuances of each method, offering insights into the rationale behind experimental choices to ensure the generation of accurate and defensible data.

The Analytical Imperative: Why Elemental Analysis of Organoantimony Dihydroxides is Crucial

Organoantimony dihydroxides, with their intricate bonding and potential for various oxidation states, present unique analytical challenges. Accurate elemental analysis is paramount for:

  • Structural Elucidation: Confirming the empirical formula is a fundamental step in verifying a newly synthesized molecular entity.

  • Purity Assessment: Quantifying the percentage of key elements (Carbon, Hydrogen, and Antimony) provides a definitive measure of bulk sample purity, a critical parameter in drug development.

  • Regulatory Compliance: For pharmaceutical applications, regulatory bodies like the FDA, guided by international standards such as the International Council for Harmonisation (ICH) guidelines, mandate stringent characterization of active pharmaceutical ingredients (APIs).[1][2][3][4]

Comparative Analysis of Key Methodologies

The selection of an appropriate analytical technique is contingent on a variety of factors including the specific analytical question, the sample matrix, required sensitivity, and available instrumentation. Here, we compare four principal methods for the elemental analysis of organoantimony dihydroxides.

Technique Principle Primary Analytes Strengths Weaknesses
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) Sample is introduced into a high-temperature argon plasma, leading to atomization and ionization. Ions are then separated by their mass-to-charge ratio and detected.Antimony (Sb) and other trace metals- Unparalleled sensitivity (ppt levels)- High throughput capabilities- Isotopic analysis is possible- Destructive- Complex sample preparation (digestion)- Potential for polyatomic interferences- Higher instrument and operational cost
Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) Similar to ICP-MS, but detection is based on the characteristic wavelengths of light emitted by excited atoms and ions in the plasma.Antimony (Sb) and other metals- Robust and reliable for a wide range of concentrations (ppb to ppm)- Less susceptible to matrix effects than ICP-MS- Lower operational cost than ICP-MS- Destructive- Lower sensitivity than ICP-MS- Spectral interferences can occur
Combustion Analysis (CHN/S Analysis) The sample is combusted at high temperature in a stream of oxygen. The resulting gases (CO₂, H₂O, N₂, SO₂) are separated and quantified.Carbon (C), Hydrogen (H), Nitrogen (N), Sulfur (S)- "Gold standard" for C, H, N, and S determination- High precision and accuracy- Relatively low cost- Indirectly determines oxygen by difference- Not suitable for direct metal analysis- Can be challenging for organometallics due to incomplete combustion or formation of stable metal carbonates/oxides
X-Ray Fluorescence (XRF) Spectroscopy The sample is irradiated with X-rays, causing the ejection of inner-shell electrons. The resulting electronic transitions generate characteristic fluorescent X-rays, which are detected.Antimony (Sb) and other elements heavier than sodium- Non-destructive- Minimal sample preparation for solids- Rapid analysis- Lower sensitivity compared to ICP techniques- Susceptible to matrix effects- Not suitable for light elements (C, H, N, O)

In-Depth Methodologies and Experimental Protocols

Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) for Antimony Quantification

Causality Behind Experimental Choices: ICP-MS is the method of choice for trace and ultra-trace quantification of antimony due to its exceptional sensitivity.[5][6] The primary challenge with organoantimony compounds is the complete liberation of antimony from the organic matrix. This necessitates a robust sample digestion protocol. Microwave-assisted acid digestion is preferred over hot plate methods as it offers faster digestion times, reduced risk of contamination, and prevents the loss of volatile antimony species.[7] The choice of acid is critical; a mixture of nitric acid (HNO₃) and hydrochloric acid (HCl) is often employed. Nitric acid is a strong oxidizing agent that effectively destroys the organic part of the molecule, while hydrochloric acid helps to stabilize antimony in solution, particularly in its higher oxidation states, preventing precipitation.[3]

Experimental Workflow for ICP-MS Analysis

ICPMS_Workflow cluster_prep Sample Preparation cluster_analysis ICP-MS Analysis cluster_data Data Processing weigh Accurately weigh ~50 mg of organoantimony dihydroxide digest Place in a microwave digestion vessel with HNO3 and HCl weigh->digest microwave Microwave digestion program (e.g., ramp to 200°C, hold for 20 min) digest->microwave dilute Dilute the digested sample with deionized water microwave->dilute calibrate Calibrate with certified antimony standards dilute->calibrate internal_std Add internal standard (e.g., Indium) online analyze Introduce sample into ICP-MS and acquire data calibrate->analyze internal_std->analyze quantify Quantify antimony concentration against calibration curve analyze->quantify validate Validate with Quality Control samples quantify->validate report Report final concentration with uncertainty validate->report

Caption: Workflow for ICP-MS analysis of organoantimony dihydroxides.

Step-by-Step Protocol for ICP-MS:

  • Sample Preparation (Digestion):

    • Accurately weigh approximately 50 mg of the organoantimony dihydroxide sample into a clean, acid-leached microwave digestion vessel.

    • Add 5 mL of high-purity nitric acid (HNO₃) and 2 mL of hydrochloric acid (HCl).

    • Seal the vessels and place them in the microwave digestion system.

    • Run a suitable digestion program, for example, ramping to 200°C over 15 minutes and holding for 20 minutes.

    • After cooling, carefully open the vessels in a fume hood and quantitatively transfer the clear digestate to a 50 mL volumetric flask.

    • Dilute to the mark with 18 MΩ·cm deionized water. A further dilution may be necessary to bring the concentration within the linear range of the calibration.

  • Instrument Calibration and Analysis:

    • Prepare a series of calibration standards from a certified 1000 ppm antimony standard solution (e.g., NIST SRM 3102a).[8] The standards should bracket the expected sample concentration.

    • Use a matrix-matched blank (diluted acid mixture) for the zero-concentration standard.

    • Set up the ICP-MS instrument parameters, including nebulizer gas flow, RF power, and detector settings, optimized for antimony analysis.

    • Utilize an internal standard (e.g., Indium) added online to correct for instrument drift and matrix effects.

    • Introduce the samples, blanks, and calibration standards into the ICP-MS.

  • Data Analysis and Quality Control:

    • Generate a calibration curve by plotting the intensity of the antimony signal against the concentration of the standards.

    • Calculate the antimony concentration in the samples based on the calibration curve.

    • Analyze a Quality Control (QC) sample (a certified reference material or a spiked sample) to verify the accuracy of the analysis. The recovery should be within a predefined acceptance range (e.g., 90-110%).

Combustion Analysis for Carbon and Hydrogen Determination

Causality Behind Experimental Choices: Combustion analysis is the definitive method for determining the weight percent of carbon and hydrogen in an organic compound.[9][10][11] For organoantimony compounds, a key challenge is the potential for incomplete combustion and the formation of stable antimony oxides that can interfere with the detection of CO₂ and H₂O. To mitigate this, a combustion aid such as tungsten(VI) oxide (WO₃) is often added to the sample. WO₃ promotes complete oxidation of the organic material and helps to trap the antimony residue, preventing it from interfering with the downstream detectors.

Experimental Workflow for Combustion Analysis

Combustion_Workflow cluster_prep Sample Preparation cluster_analysis Combustion and Detection cluster_data Data Processing weigh Accurately weigh 2-5 mg of sample add_aid Add combustion aid (e.g., WO3) weigh->add_aid encapsulate Encapsulate in a tin capsule add_aid->encapsulate combust Combust sample at >950°C in an oxygen stream encapsulate->combust separate Separate combustion gases chromatographically combust->separate detect Detect CO2 and H2O with thermal conductivity detector (TCD) separate->detect integrate Integrate detector signals detect->integrate calculate Calculate %C and %H against a certified standard integrate->calculate report Report final percentages calculate->report

Caption: Workflow for combustion analysis of organoantimony dihydroxides.

Step-by-Step Protocol for Combustion Analysis:

  • Sample Preparation:

    • Accurately weigh 2-5 mg of the finely ground organoantimony dihydroxide sample.

    • Add a similar amount of a combustion aid like tungsten(VI) oxide.

    • Place the sample and aid into a tin capsule and seal it.

  • Instrumental Analysis:

    • Calibrate the instrument using a certified organic standard with known C and H content (e.g., acetanilide).

    • Place the encapsulated sample into the autosampler of the CHN analyzer.

    • The sample is dropped into a combustion tube heated to approximately 950-1050°C in a pure oxygen environment.

    • The resulting combustion gases are passed through a reduction tube to remove excess oxygen and convert nitrogen oxides to N₂.

    • The gases (CO₂, H₂O, N₂) are then separated by a gas chromatography column and quantified by a thermal conductivity detector (TCD).

  • Data Analysis:

    • The instrument software integrates the peaks corresponding to CO₂ and H₂O.

    • The weight percentages of carbon and hydrogen are calculated by comparing the sample peak areas to those of the certified standard.

Wavelength-Dispersive X-Ray Fluorescence (WD-XRF) for Antimony Screening

Causality Behind Experimental Choices: XRF is an excellent technique for rapid, non-destructive screening of antimony content.[1][12] Wavelength-dispersive XRF (WD-XRF) is generally preferred over energy-dispersive XRF (ED-XRF) for this application due to its superior spectral resolution, which minimizes potential overlaps from other elements that might be present in the sample matrix.[13][14][15] For quantitative analysis of powders, sample preparation is critical to mitigate matrix effects. The fusion bead method is the most robust approach. This involves dissolving the sample in a flux (e.g., lithium tetraborate) at high temperature to create a homogeneous glass disk. This eliminates particle size and mineralogical effects, leading to more accurate and precise results.[16]

Experimental Workflow for WD-XRF Analysis

XRF_Workflow cluster_prep Sample Preparation (Fusion Bead) cluster_analysis WD-XRF Analysis cluster_data Data Processing weigh Weigh sample and lithium tetraborate flux fuse Fuse mixture in a platinum crucible at ~1100°C weigh->fuse cast Pour molten mixture into a mold to form a glass bead fuse->cast calibrate Calibrate with certified reference material beads cast->calibrate analyze Analyze sample bead in WD-XRF spectrometer calibrate->analyze quantify Quantify Sb concentration using calibration curve analyze->quantify report Report final concentration quantify->report

Caption: Workflow for WD-XRF analysis of organoantimony dihydroxides.

Step-by-Step Protocol for WD-XRF:

  • Sample Preparation (Fusion Bead):

    • Accurately weigh approximately 0.5 g of the organoantimony dihydroxide sample and 5 g of a lithium tetraborate flux into a platinum crucible.

    • Add an oxidizing agent (e.g., sodium nitrate) if necessary to ensure complete oxidation of the organic matrix.

    • Fuse the mixture in a fusion apparatus at 1050-1150°C until a clear, homogeneous melt is obtained.

    • Pour the molten mixture into a platinum mold and allow it to cool to form a glass bead.

  • Instrumental Analysis:

    • Calibrate the WD-XRF spectrometer using a series of fusion beads prepared from certified reference materials with varying antimony concentrations.

    • Place the sample bead into the spectrometer and analyze under vacuum.

    • Measure the intensity of the antimony Kα or Lα characteristic X-ray line.

  • Data Analysis:

    • Calculate the concentration of antimony in the sample by comparing its X-ray intensity to the calibration curve.

Validation of Analytical Methods: A Trust-Building Exercise

Method validation is a mandatory process in pharmaceutical analysis, demonstrating that an analytical procedure is suitable for its intended purpose.[17] The ICH Q2(R2) guideline provides a framework for validating analytical procedures.[10][18]

Key Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results to the true value. This is often determined by spike-recovery studies or by analyzing a certified reference material.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Certified Reference Materials: The Anchor of Accuracy

The use of Certified Reference Materials (CRMs) is fundamental to achieving accurate and traceable results. For antimony analysis by ICP-MS or ICP-OES, aqueous single-element standards from national metrology institutes like NIST are readily available.[8][13][14] However, matrix-matched CRMs for organoantimony compounds are not widely commercially available. In such cases, laboratories may need to:

  • Use a well-characterized in-house reference material.

  • Perform spike-recovery experiments to assess accuracy in the specific sample matrix.

  • Participate in proficiency testing schemes, if available.

  • Consider the synthesis and certification of a specific CRM, which is a significant undertaking but provides the highest level of confidence.[19][20][21][22][23]

Conclusion: An Integrated Approach for Comprehensive Characterization

No single technique can provide all the necessary information for the complete elemental characterization of organoantimony dihydroxides. A multi-faceted approach is required:

  • ICP-MS should be the primary technique for the accurate and precise quantification of antimony, especially at low concentrations.

  • Combustion Analysis is indispensable for determining the carbon and hydrogen content, which is essential for confirming the empirical formula.

  • WD-XRF serves as a valuable, rapid, and non-destructive tool for screening and for routine quality control where high sensitivity is not required.

By understanding the principles, strengths, and limitations of each technique, and by implementing rigorous method validation and the use of appropriate reference materials, researchers can ensure the generation of high-quality, reliable elemental analysis data, which is the bedrock of sound scientific research and successful drug development.

References

  • Inorganic Ventures. (n.d.). 1000 ppm Antimony for ICP. Suisse Technology Partners AG. Retrieved from [Link]

  • National Institute of Standards and Technology. (2024, April 9). Standard Reference Material® 3102a Antimony (Sb) Standard Solution. Retrieved from [Link]

  • Abbasi-Ahd, A., Shokoufi, N., & Kargosha, K. (n.d.). Determination of total antimony in certified reference materials. ResearchGate. Retrieved from [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • Agilent. (n.d.). Agilent Inorganic Certified Reference Materials and Standards. Retrieved from [Link]

  • NCERT. (n.d.). 8.10 Quantitative Analysis of Organic Compounds. Retrieved from [Link]

  • Feng, X., Hu, Y., Wang, Y., Chen, L., & Zhu, L. (2025). Method Development and Validation for the Detection of Elemental Impurities in Drugs. Herald of Medicine, 44(2), 213-222. Retrieved from [Link]

  • Labcompare. (n.d.). Wavelength Dispersive X-Ray Fluorescence Spectrometer (WDXRF Spectrometer). Retrieved from [Link]

  • Agilent. (2015, February 20). Benefits of running organic matrices using the Agilent 5100 ICP-OES—fast, robust, high performance analysis. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Guidance for the Validation of Analytical Methodology and Calibration of Equipment used for Testing of Illicit Drugs in Seized Materials and Biological Specimens. Retrieved from [Link]

  • European Medicines Agency. (2023, December 14). ICH Q2(R2) guideline on validation of analytical procedures - Step 5. Retrieved from [Link]

  • SGS. (n.d.). Method Validation for Quantitative Heavy Metals Testing - USP Proposed <232> and <233> in an Injectable Drug Substan. Retrieved from [Link]

  • Environmental Measurements Facility, University of California, Santa Cruz. (n.d.). Procedures to make ICP-MS Standard Solution. Retrieved from [Link]

  • Drawell. (2025, April 14). ICP OES, ICP AES, ICP MS - What Are Their Preferred Applications. Retrieved from [Link]

  • CK-12 Foundation. (2026, February 2). Quantitative Analysis of Organic Compounds. Retrieved from [Link]

  • German Environmental Specimen Bank. (n.d.). Guidelines for Chemical Analysis: Determination of the Elemental Content of Environmental Samples using ICP-MS. Retrieved from [Link]

  • Cross, A. (2013, November 7). Validation of Metal Impurities in Drug Products. American Laboratory. Retrieved from [Link]

  • Patel, K. D., & Patel, D. K. (2021). Development and Validation of Analytical Method for Quantitative Estimation of Multiple Metal Impurities in Dobutamine Hydrochloride using ICPMS Spectroscopy. Research Journal of Pharmacy and Technology, 14(10), 5369-5374. Retrieved from [Link]

  • Bajo, S., & Suter, U. (1982). Wet ashing of organic matter for the determination of antimony. Analytical Chemistry, 54(1), 47-51. Retrieved from [Link]

  • de la Torre, X., et al. (2026, February 19). Recent Contributions of Organic Synthesis to Forensic Science. ChemMedChem. Retrieved from [Link]

  • Goebel, J., et al. (2019, February 15). Production of certified reference materials for the sports doping control of the REV-ERB agonist SR9009. Drug Testing and Analysis, 11(2), 225-233. Retrieved from [Link]

  • OpenStax. (2019, February 14). 4.5 Quantitative Chemical Analysis. In Chemistry 2e. Retrieved from [Link]

  • National Measurement Institute, Australia. (n.d.). Certified Reference Materials for accuracy in longitudinal monitoring for testosterone abuse. Retrieved from [Link]

  • World Anti-Doping Agency. (2025, October 9). WADA launches Special Call for Proposals on Synthesis of Reference Material. Retrieved from [Link]

  • XOS. (n.d.). Wavelength Dispersive X-ray Fluorescence (WDXRF). Retrieved from [Link]

  • World Anti-Doping Agency. (2025, October 8). Request for Applications - Synthesis of Reference Material. Retrieved from [Link]

  • Ooms, R., & van der Kelen, G. P. (n.d.). ON ORGANOANTIMONY COMPOUNDS II*. PREPARATION AND CONFIGURATION OF ORGANO(OXINATO)- ANTIMONY(V) COMPOUNDS R,SbC14_,0x (n= 14). DSpace. Retrieved from [Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Safe and Compliant Disposal of Triphenylantimony Dihydroxide

Author: BenchChem Technical Support Team. Date: March 2026

For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical reagent extends far beyond its use in experimentation. The final step, proper disposal, is a critical component of laboratory safety, environmental responsibility, and regulatory compliance. This guide provides a comprehensive, step-by-step protocol for the disposal of triphenylantimony dihydroxide, a compound requiring meticulous handling due to its toxicity and heavy metal content. Our focus is not just on the "how," but the "why," ensuring a deep understanding of the principles that underpin these essential procedures.

Foundational Principles: Understanding the Hazard Profile

Triphenylantimony dihydroxide, as an organoantimony compound, presents a dual hazard: the toxicity of the antimony heavy metal and the reactivity of the organic ligands. Antimony is recognized by the Environmental Protection Agency (EPA) as one of the RCRA 8 metals, indicating its significant potential for harm if released into the environment.[1] Ingestion or absorption of antimony compounds can lead to a range of adverse health effects.[2][3]

The primary hazards associated with triphenylantimony compounds are summarized below:

Hazard CategoryDescriptionPrimary Routes of Exposure
Acute Toxicity Toxic if swallowed.[2][3] May cause irritation to the skin, eyes, and respiratory tract.[2][4]Ingestion, skin contact, eye contact, inhalation of dust.[2][4]
Chronic Toxicity Potential for long-term health effects associated with heavy metal exposure.Repeated or prolonged exposure.
Environmental Hazard Harmful to aquatic life. Release into the environment must be avoided.[2][5]Improper disposal leading to soil or water contamination.

Given these hazards, triphenylantimony dihydroxide is classified as a hazardous waste. Its disposal is therefore strictly regulated to prevent harm to human health and the ecosystem.

The Disposal Workflow: A Step-by-Step Protocol

The following protocol outlines the necessary steps for the safe and compliant disposal of triphenylantimony dihydroxide from the laboratory setting. This workflow is designed to be a self-validating system, with each step building upon the last to ensure a closed-loop process of accountability.

Step 1: In-Lab Waste Segregation and Containment

The principle of "cradle-to-grave" management for hazardous waste begins at the point of generation.[1]

  • Designate a Waste Container:

    • Select a dedicated, leak-proof container made of a material compatible with triphenylantimony dihydroxide. A high-density polyethylene (HDPE) or glass container with a secure, screw-top lid is recommended.

    • The container must be in good condition, free of cracks or residues from previous use.

  • Accurate Labeling:

    • Immediately label the container with a "Hazardous Waste" sticker or tag.

    • The label must include:

      • The full chemical name: "Triphenylantimony Dihydroxide"

      • The primary hazard(s): "Toxic" and "Environmental Hazard"

      • The date on which the first particle of waste was added to the container.

      • The name of the principal investigator or research group.

  • Waste Collection:

    • Collect all triphenylantimony dihydroxide waste, including any contaminated items such as weighing boats, gloves, and paper towels, in this designated container.

    • Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Mixing incompatible wastes can lead to dangerous chemical reactions.[5]

    • Keep the container closed at all times, except when adding waste.

Step 2: Personal Protective Equipment (PPE) - A Non-Negotiable

When handling triphenylantimony dihydroxide for any purpose, including disposal, a stringent PPE protocol is mandatory to mitigate exposure risks.

PPE CategorySpecificationRationale
Hand Protection Neoprene or nitrile rubber gloves.[2]Prevents skin contact and absorption.
Eye Protection Chemical safety goggles.[2][4]Protects against splashes or airborne dust particles.
Body Protection A lab coat or other suitable protective clothing.[2][4]Minimizes the risk of contamination to personal clothing.
Respiratory Protection A NIOSH-certified respirator is recommended if there is a risk of generating dust.[2]Prevents inhalation of toxic particles.

Always wash your hands thoroughly with soap and water after handling the compound, even if gloves were worn.[2]

Step 3: Storage and Accumulation in the Laboratory

Proper storage of the hazardous waste container while it is being filled is crucial for maintaining a safe laboratory environment.

  • Storage Location: Store the waste container in a designated, well-ventilated area, away from heat sources or incompatible chemicals, particularly strong oxidizers.[2] A satellite accumulation area (SAA) within the lab is often used for this purpose.

  • Secondary Containment: It is best practice to place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.

  • Time Limits: Be aware of the accumulation time limits for hazardous waste as stipulated by the EPA and your state's regulations. These vary depending on your facility's generator status.[6]

Step 4: Arranging for Disposal

Triphenylantimony dihydroxide waste must be disposed of through a licensed hazardous waste disposal company.[2][5]

  • Contact your EHS Department: Your institution's Environmental Health and Safety (EHS) department is your primary resource for arranging a hazardous waste pickup. They will have established procedures and contracts with certified disposal vendors.

  • Provide Necessary Information: Be prepared to provide the EHS department with the following information:

    • The contents of the waste container (Triphenylantimony Dihydroxide).

    • The approximate quantity of waste.

    • The location of the waste container.

  • Documentation: You will likely need to complete a hazardous waste pickup request form. This documentation is part of the "cradle-to-grave" tracking system and is a legal requirement.

The EHS department will then coordinate with the licensed waste vendor to collect, transport, and ultimately dispose of the material in a compliant manner, which typically involves high-temperature incineration at a permitted facility.[5]

Visualizing the Disposal Workflow

The following diagram illustrates the key decision points and actions in the disposal process for triphenylantimony dihydroxide.

Caption: A flowchart illustrating the procedural steps for the safe disposal of triphenylantimony dihydroxide.

Conclusion: A Commitment to Safety and Stewardship

The proper disposal of triphenylantimony dihydroxide is not merely a procedural task but a reflection of a laboratory's commitment to safety, environmental stewardship, and professional responsibility. By understanding the inherent hazards of this compound and adhering to a systematic disposal protocol, researchers can ensure that their valuable scientific work does not come at the cost of their own well-being or that of the environment. Always consult your institution's specific guidelines and your local EHS department, as they are the ultimate authority on waste management in your facility.

References

  • Gelest, Inc. (2015). TRIPHENYLANTIMONY Safety Data Sheet. Retrieved from [Link]

  • The Dow Chemical Company. (2015). SAFETY DATA SHEET: TRIMETHYLANTIMONY OPTOGRADE™. Retrieved from [Link]

  • Cole-Parmer. (2003). Material Safety Data Sheet - Triphenylantimony, 97%. Retrieved from [Link]

  • Hazardous Waste Experts. (2024, February 7). Which Substances Make Up the RCRA 8 Metals?. Retrieved from [Link]

  • Tetra Tech. (2022, July 12). Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. Retrieved from [Link]

  • Hazardous Waste Experts. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations. Retrieved from [Link]

Sources

Personal protective equipment for handling Triphenylantimony dihydroxide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Hazard Assessment

Triphenylantimony dihydroxide (CAS: 19638-16-5) is an organoantimony(V) compound often utilized as a catalyst or reagent in organic synthesis.[1] While less volatile than its trivalent counterparts (e.g., stibines), it presents a distinct dual-hazard profile: heavy metal toxicity combined with organometallic bioavailability .

The "Why" Behind the Protocol

Standard laboratory safety training often treats all solids as generic "particulates." This is insufficient for organoantimony compounds.

  • Bio-Mimicry: Antimony (Sb) sits directly below Arsenic (As) in Group 15. Biologically, it can mimic essential trace elements, disrupting enzymatic sulfhydryl groups.

  • Lipophilicity: The phenyl groups render the antimony core lipophilic. Unlike inorganic antimony salts, this compound can cross the blood-brain barrier and dermal layers more easily, especially when dissolved in organic solvents.

  • Static Potential: As a fine crystalline powder, Ph3Sb(OH)2 is prone to static charging. This causes "particle jump" during weighing, significantly increasing the risk of inhalation and surface contamination outside the primary containment.

Personal Protective Equipment (PPE) Matrix

The following PPE selection is based on the state of matter (Solid vs. Solution). Standard nitrile gloves are often insufficient for organometallics in solution due to carrier solvent permeation.

PPE CategoryComponentSpecificationScientific Rationale
Hand Protection (Solid) Nitrile Exam GlovesMinimum 5 mil (0.12 mm)Sufficient for dry solid handling. Provides tactile sensitivity for weighing.
Hand Protection (Solution) Laminate Barrier (e.g., Silver Shield™)Multi-layer EVOH/PECritical: If dissolved in DCM or THF, nitrile degrades in <5 mins. Organoantimony can "piggyback" through the glove. Laminate gloves prevent this.
Respiratory P100 / N99NIOSH/EN 143 approvedRequired if weighing outside a hood (strongly discouraged). Protects against sub-micron static dust.
Eye/Face Chemical GogglesIndirect ventingSafety glasses are insufficient due to the risk of airborne dust entering from the side or solution splash.
Body Lab Coat + ApronTyvek® or chemically resistant apronCotton lab coats absorb liquids. An impervious apron prevents chest/lap absorption during spills.

Operational Protocol: The "Safe Handling Loop"

This protocol treats the handling of Triphenylantimony dihydroxide as a closed loop to prevent cross-contamination.

Phase A: Weighing & Transfer (High Static Risk)
  • Engineering Control: Use a certified chemical fume hood.

  • Static Mitigation: Do not pour directly from the stock bottle. Use an antistatic gun or ionizer bar if the powder is "flighty."

  • Technique:

    • Place a secondary container (tray) inside the balance.

    • Tare the receiving vessel (flask).

    • Transfer solid using a disposable spatula. Do not reuse spatulas to prevent metal cross-contamination in the lab.

    • Wipe the exterior of the stock bottle with a solvent-dampened tissue before returning it to storage.

Phase B: Solubilization & Reaction (High Permeation Risk)
  • Solvent Choice: When dissolving in halogenated solvents (DCM, Chloroform), don laminate gloves immediately .

  • Quenching: Although Ph3Sb(OH)2 is relatively stable, reaction byproducts may be reactive. Treat all waste streams as active heavy metal waste.

Phase C: Decontamination
  • Surface Cleaning: Antimony residues are not visible. Wash the work area with a surfactant (soap/water) followed by an alcohol wipe.

  • Verification: For high-volume labs, periodic swipe tests analyzed by ICP-MS are recommended to verify hood cleanliness.

Visual Workflow: Handling Lifecycle

The following diagram illustrates the critical decision points and safety barriers in the handling process.

G Start Storage (Dry/Cool) Weighing Weighing Station (Fume Hood Only) Start->Weighing StaticCheck Is Powder Static? Weighing->StaticCheck Ionizer Apply Antistatic Gun/Ionizer StaticCheck->Ionizer Yes Solubilization Solubilization (Solvent Addition) StaticCheck->Solubilization No Ionizer->Solubilization GloveCheck Solvent = DCM/THF? Solubilization->GloveCheck LaminateGloves DON LAMINATE GLOVES (Silver Shield) GloveCheck->LaminateGloves Yes (High Permeation Risk) Reaction Reaction / Synthesis GloveCheck->Reaction No (Standard Nitrile OK) LaminateGloves->Reaction Waste Disposal (Segregated Heavy Metal) Reaction->Waste Quench & Segregate

Figure 1: Decision logic for PPE upgrades during the handling of Triphenylantimony dihydroxide, highlighting static control and glove permeation checkpoints.

Emergency & Disposal Procedures

Spill Management
  • Dry Spill: Do not sweep dry. This aerosols toxic dust. Cover with wet paper towels (dampened with water) to suppress dust, then scoop into a bag.

  • Wet Spill: Absorb with vermiculite or sand. Do not use combustible materials (like sawdust) if the solvent system is oxidizing.

Waste Disposal (Crucial Compliance)

Triphenylantimony dihydroxide waste cannot be combined with standard organic solvent waste streams.

  • Segregation: Label as "Heavy Metal Waste - Antimony (Sb)."

  • Why? Incineration of standard organic waste releases Antimony oxides into the atmosphere if not filtered by specific scrubbers.

  • Aquatic Hazard: As per H411, this compound is toxic to aquatic life.[1][2][3] Ensure zero discharge to drains.

References

  • Chemos GmbH & Co.[3] KG. (2023). Safety Data Sheet: Triphenylantimony. Retrieved from [Link]

  • Gelest, Inc. (2015).[4] Safety Data Sheet: Triphenylantimony (OMAN078).[4] Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.